Atractylodin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1E,7E)-nona-1,7-dien-3,5-diynyl]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-3-4-5-6-7-8-10-13-11-9-12-14-13/h2-3,8-12H,1H3/b3-2+,10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBKWAXRYIITKG-QFMFQGICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC=CC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901019940 | |
| Record name | Atractylodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55290-63-6 | |
| Record name | Atractylodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atractylodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atractylodin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901019940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atractylodin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRACTYLODIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V73E8B6UAC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Atractylodin: A Comprehensive Technical Guide to its Pharmacological Effects and Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes species, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth overview of the pharmacological effects and bioactivities of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective potential. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by this promising natural product. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound is a naturally occurring polyacetylene that is a major constituent of the traditional Chinese medicinal herb Atractylodes lancea (Thunb.) DC.[1][2]. Traditionally used for treating gastrointestinal disorders, recent pharmacological studies have unveiled a broader spectrum of bioactivities, positioning this compound as a compound of interest for modern therapeutic applications.[3][4][5] Its reported effects span anti-inflammatory, anticancer, neuroprotective, and immunomodulatory activities, mediated through the modulation of various cellular signaling pathways.[3][6][7] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.
Pharmacological Effects and Bioactivities
Anti-inflammatory Effects
This compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It effectively suppresses the production of pro-inflammatory cytokines and mediators.[1][2]
Key Anti-inflammatory Activities:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in various inflammatory conditions.[8][9]
-
Suppression of Inflammatory Mediators: It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.
-
Modulation of Immune Cells: this compound can manipulate the maturation of dendritic cells, key antigen-presenting cells, thereby modulating the adaptive immune response.[6]
-
Amelioration of Inflammatory Diseases: In animal models, this compound has shown therapeutic potential in treating conditions such as dextran sulfate sodium (DSS)-induced colitis and collagen-induced arthritis.[6][10]
Anticancer Effects
This compound exhibits cytotoxic and anti-proliferative activities against a range of cancer cell lines, suggesting its potential as an anticancer agent.[3][4][11]
Key Anticancer Activities:
-
Induction of Apoptosis: this compound induces programmed cell death in cancer cells through the activation of caspase-3/7.
-
Cell Cycle Arrest: It can arrest the cell cycle at the G1 phase, thereby inhibiting cancer cell proliferation.
-
Inhibition of Metastasis: this compound has been shown to suppress the migration and invasion of cancer cells.[3][4]
-
Modulation of Cancer-Related Signaling Pathways: Its anticancer effects are mediated through the regulation of pathways such as Notch and PI3K/AKT/mTOR.[3][12]
Neuroprotective Effects
Emerging evidence suggests that this compound possesses neuroprotective properties, offering potential therapeutic avenues for neuroinflammatory and neurodegenerative disorders.[7]
Key Neuroprotective Activities:
-
Reduction of Neuroinflammation: this compound ameliorates lipopolysaccharide (LPS)-induced neuroinflammation in mice by reducing microglial activation and the release of pro-inflammatory cytokines in the brain.[7]
-
Attenuation of Neuronal Damage: It has been shown to protect against neuronal damage in models of neuroinflammation.[7]
-
Modulation of Neuroprotective Pathways: The neuroprotective effects of this compound are associated with the upregulation of the BDNF/Akt pathway.[7]
Quantitative Data
The following tables summarize the key quantitative data on the bioactivities of this compound.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CL-6 | Cholangiocarcinoma | 216.8 | [11] |
| OUMS | Normal Human Embryonic Fibroblast | 351.2 | [11] |
| HCT116 | Colon Cancer | >100 (non-cytotoxic up to 100 µM) | [10] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Model | Animal | This compound Dose | Key Findings | Reference |
| DSS-Induced Colitis | Mice | 40 mg/kg (i.p.) | Increased survival rate, reduced colitis symptoms. | [10] |
| Collagen-Induced Arthritis | DBA/1 Mice | Not specified (i.p.) | Reduced paw swelling and clinical arthritis scores. | [6] |
| LPS-Induced Neuroinflammation | Mice | Not specified | Reduced pro-inflammatory cytokines (e.g., IL-1β) in the hippocampus. | [7] |
| Listeria monocytogenes Infection | Balb/C Mice | 60 mg/kg/day (s.c.) | Decreased levels of IFN-γ, TNF-α, IL-6, and IL-1β in liver tissues. | [9] |
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key signaling pathways.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Anticancer Signaling Pathways
The anticancer activities of this compound involve the downregulation of the Notch and PI3K/AKT/mTOR signaling pathways.[3][12]
Caption: this compound's anticancer signaling pathways.
Neuroprotective Signaling Pathway
This compound's neuroprotective effects are associated with the activation of the BDNF/Akt signaling pathway.[7]
Caption: this compound's neuroprotective signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivities.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[11]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect the expression levels of specific proteins in signaling pathways affected by this compound.
Materials:
-
Cell or tissue lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure the mRNA expression levels of target genes, such as pro-inflammatory cytokines, in response to this compound treatment.[13][14]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan master mix
-
Real-time PCR instrument
Procedure:
-
Isolate total RNA from cells or tissues using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, primers, and master mix.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate cycling program.
-
Analyze the amplification data and determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to a reference gene (e.g., GAPDH or β-actin).
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This in vivo model is used to evaluate the anti-inflammatory effects of this compound on colitis.[1][15]
Animals:
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Induce colitis by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control intraperitoneally or orally daily during the DSS treatment period.
-
Monitor the mice daily for body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the mice and collect the colons.
-
Measure the colon length and collect tissue samples for histological analysis (H&E staining) and measurement of inflammatory markers (e.g., MPO activity, cytokine levels).
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This in vivo model is used to assess the neuroprotective and anti-neuroinflammatory effects of this compound.[16][17]
Animals:
-
C57BL/6 mice
Procedure:
-
Administer this compound or vehicle control to the mice.
-
After a pre-treatment period, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).
-
Perform behavioral tests (e.g., open field test, forced swim test) to assess sickness behavior and depressive-like symptoms.
-
Sacrifice the mice at a specific time point after LPS injection (e.g., 24 hours).
-
Collect brain tissue (e.g., hippocampus, cortex) for analysis of microglial activation (Iba-1 staining), pro-inflammatory cytokine levels (ELISA or qRT-PCR), and neuronal damage.
Conclusion
This compound is a multifaceted natural compound with significant pharmacological potential. Its well-documented anti-inflammatory, anticancer, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation and development as a therapeutic agent. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource to guide future research in this promising area of natural product drug discovery. Further studies are warranted to fully elucidate its mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and safety in preclinical and clinical settings.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. This compound Suppresses Dendritic Cell Maturation and Ameliorates Collagen-Induced Arthritis in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Anti-inflammatory, antioxidant and anti-virulence roles of this compound in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 16. 2.13. LPS-induced neuroinflammatory model of mice [bio-protocol.org]
- 17. Locomotor and gait changes in the LPS model of neuroinflammation are correlated with inflammatory cytokines in blood and brain - PMC [pmc.ncbi.nlm.nih.gov]
Atractylodin: A Comprehensive Technical Review of its Pharmacology, Molecular Mechanisms, and Therapeutic Potential
An In-depth Guide for Researchers and Drug Development Professionals
Shangai, China - Atractylodin, a naturally occurring polyacetylene compound primarily isolated from the rhizomes of Atractylodes species, has garnered significant scientific interest for its diverse pharmacological activities. This technical whitepaper provides a comprehensive literature review and historical research perspective on this compound, with a focus on its anti-cancer, anti-inflammatory, and metabolic regulatory properties. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, summarizing key quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.
Pharmacological Profile of this compound: Quantitative Insights
This compound has demonstrated a range of biological activities, with a substantial body of research focusing on its cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in numerous studies. Furthermore, its pharmacokinetic properties, which are crucial for determining dosage and administration routes, have been characterized in animal models.
In Vitro Cytotoxicity
This compound exhibits selective cytotoxicity against a variety of cancer cell lines. The following table summarizes the reported IC50 values, providing a comparative overview of its potency across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Citation |
| CL-6 | Cholangiocarcinoma | 216.8 | Not Specified | MTT | [1] |
| HuCCT-1 | Cholangiocarcinoma | 41.66 (µg/mL) | 48 | MTT | [2] |
| CL-6 | Cholangiocarcinoma | 150.63 (ATD-PLGA NPs) | Not Specified | MTT | [3] |
| HuCCT-1 | Cholangiocarcinoma | 29.00 (µg/mL) | 72 | MTT | [4] |
| HCT116 | Colon Cancer | Non-cytotoxic up to 50 µM | 24 | Cell Proliferation | [5][6][7] |
| SW480 | Colon Cancer | Non-cytotoxic up to 50 µM | 24 | MTT | [7] |
| NCM460 | Normal Colon | Non-cytotoxic up to 50 µM | 24 | MTT | [7] |
| OUMS | Normal Fibroblast | 351.2 | Not Specified | MTT | [1] |
Note: ATD-PLGA NPs refer to this compound-loaded poly(lactic-co-glycolic acid) nanoparticles. Conversion of µg/mL to µM requires the molecular weight of this compound (182.22 g/mol ). For example, 41.66 µg/mL is approximately 228.6 µM.
Pharmacokinetic Parameters
Pharmacokinetic studies in animal models have provided essential data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters are critical for translating preclinical findings to potential clinical applications.
| Species | Dosage and Administration Route | Cmax | Tmax (h) | AUC (0-t) | AUC (0-∞) | Citation |
| Rat | 40 g/kg crude A. rhizoma (oral) | 0.625 ± 0.234 mg/L | 1.0 and 4.0 | - | - | [8] |
| Rat | 40 g/kg processed A. rhizoma (oral) | 2.299 ± 0.225 mg/L | 0.34 and 4.0 | - | - | [8] |
Note: A. rhizoma refers to Atractylodis rhizoma. The presence of double peaks in Tmax suggests potential hepatoenteral circulation.[8]
In Vivo Efficacy of this compound
Preclinical studies using animal models have demonstrated the therapeutic potential of this compound in various disease contexts, particularly in cancer and inflammatory conditions.
Anti-Cancer Activity
In a hamster model of cholangiocarcinoma, treatment with Atractylodes lancea (AL) extract, of which this compound is a major bioactive component, resulted in significant suppression of tumor size and inhibition of lung metastasis.[9] The anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis.[9] Specifically, AL treatment increased the expression of pro-apoptotic genes like p16, caspase-9, and caspase-3, while decreasing the expression of anti-apoptotic genes such as Akt and Bcl-2.[9] Furthermore, AL was found to inhibit the TGF-β signaling pathway, which is involved in tumor metastasis.[9] In a CCA-xenografted nude mouse model, this compound-loaded nanoparticles (ATD-PLGA NPs) dose-dependently inhibited tumor growth and prolonged survival.[3]
Anti-Inflammatory Effects
This compound has shown significant anti-inflammatory properties in models of intestinal inflammation. In a dextran sodium sulfate (DSS)-induced colitis mouse model, daily administration of 40 mg/kg this compound increased the survival rate of the mice.[5][6] Mechanistically, this compound was found to be an agonist of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of inflammation.[5][6] In rat models of both constipation and diarrhea-predominant intestinal inflammation, this compound reduced proinflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the plasma and inhibited the expression of inflammatory mediators iNOS and NF-κB in the jejunum.[10]
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anti-cancer effects.[11][12] By blocking the phosphorylation of key proteins in this pathway, this compound can induce apoptosis and inhibit the invasion and migration of cancer cells.[11][12]
References
- 1. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Colitis via PPARα Agonism [mdpi.com]
- 6. This compound Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. Apoptotic and Anti-metastatic Effects of Atractylodes lancea (Thunb.) DC. in a Hamster Model of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ameliorative effects of this compound on intestinal inflammation and co-occurring dysmotility in both constipation and diarrhea prominent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: An Alkyne Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. worldscientific.com [worldscientific.com]
Atractylodin Biosynthesis in Atractylodes lancea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodes lancea (Thunb.) DC., a perennial medicinal herb, is a significant source of bioactive compounds, including the polyacetylene atractylodin. This compound, along with various sesquiterpenoids, contributes to the rhizome's wide-ranging pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor effects. The growing demand for these phytochemicals necessitates a thorough understanding of their biosynthetic pathways to facilitate metabolic engineering and optimize cultivation practices. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in A. lancea, integrating findings from transcriptomic, metabolomic, and biochemical studies. It details the core enzymatic steps, regulatory signaling cascades, quantitative data on metabolite distribution, and key experimental protocols for pathway elucidation.
The Core Biosynthesis Pathway of this compound: From Fatty Acid Precursors to a Bioactive Polyacetylene
The biosynthesis of this compound is intricately linked to fatty acid metabolism. Unlike terpenoids, which are derived from isoprene units, polyacetylenes are formed through a series of desaturation and modification reactions of long-chain fatty acids. The proposed pathway begins with oleic acid, a common C18 monounsaturated fatty acid.
The key enzymatic steps are hypothesized to involve:
-
Desaturation: Oleic acid is sequentially desaturated by fatty acid desaturases (FADs) to produce linoleic acid and subsequently γ-linolenic acid. Transcriptomic analyses of A. lancea have identified differentially expressed fatty acid desaturase genes, such as FAB2 and FAD2, that are significantly down-regulated in correlation with polyacetylene biosynthesis, suggesting their involvement in providing precursors.[1] Gamma-linolenic acid is considered a likely intermediate in the pathway leading to this compound.[1]
-
Acetylenation: A crucial step in polyacetylene biosynthesis is the formation of triple bonds from double bonds, a reaction catalyzed by acetylenases. These enzymes are often divergent forms of FAD2-like enzymes. While the specific acetylenases in A. lancea have yet to be fully characterized, their activity is essential for the formation of the characteristic polyacetylene structure of this compound.
-
Further Modifications: Subsequent modifications, such as chain shortening and functional group additions, are likely required to yield the final structure of this compound.
Regulation of this compound Biosynthesis: A Signaling Cascade
The production of this compound in A. lancea is not constitutive but can be induced by external stimuli, such as elicitors from endophytic fungi. This induction is mediated by a sophisticated signaling cascade involving nitric oxide (NO) and salicylic acid (SA).
The signaling pathway unfolds as follows:
-
Elicitor Recognition: An endophytic fungal elicitor is recognized by the plant cells.
-
Nitric Oxide Burst: This recognition triggers a rapid increase in intracellular nitric oxide (NO), a key signaling molecule. This NO burst is mediated by the activation of nitric oxide synthase (NOS).
-
Salicylic Acid Accumulation: The increase in NO leads to the accumulation of salicylic acid (SA), another critical plant defense hormone. The biosynthesis of SA involves the enzyme phenylalanine ammonia-lyase (PAL).
-
Enzyme Activation and Biosynthesis: The signaling cascade culminates in the activation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. The increased production of fatty acid precursors fuels the biosynthesis of this compound.
This signaling pathway highlights a sophisticated defense response in A. lancea, where the production of a bioactive secondary metabolite is tightly regulated and induced upon encountering specific microbial signals.
Data Presentation: Quantitative Analysis of this compound
The content of this compound varies significantly depending on the chemotype, geographical origin, and tissue of Atractylodes lancea. The "Maoshan" chemotype is particularly known for its high content of this compound and atractylon.[2][3]
| Plant Material | This compound Content | Reference |
| A. lancea from Jiangsu (Maoshan type) | High | [4] |
| A. lancea from Anhui (Dabieshan type) | Low | [4] |
| A. lancea from Henan (Dabieshan type) | Low | [4] |
| A. lancea from Hubei (Dabieshan type) | Low | [4] |
| Rhizomes | Major accumulation site | [4] |
| Fibrous roots, flowers, leaves, stems | Lower accumulation | [4] |
| Secretory cavities (Maoshan type) | High concentration | [4] |
| Periderm (Dabieshan type) | Low to no detection | [4] |
Table 1: Relative this compound Content in Different Atractylodes lancea Samples.
| Treatment of A. lancea Cell Suspension Cultures | Maximum this compound Content (µg/L) | Fold Increase vs. Control | Reference |
| Control | ~18.9 | - | [5] |
| 40 mg/L Rhizoctonia SP1 elicitor (added on day 12) | 28.06 | 1.48 | [5] |
Table 2: Elicitor-Induced this compound Production in Atractylodes lancea Cell Suspension Cultures.
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in A. lancea rhizomes.
a. Sample Preparation:
-
Dry the rhizomes of A. lancea at a controlled temperature (e.g., 50°C) to a constant weight.
-
Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).
-
Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of n-hexane and perform ultrasonic extraction for 30 minutes at room temperature.[6]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm organic filter membrane into a GC vial.
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 min.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-550.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
c. Quantification:
-
Prepare a standard curve using a certified reference standard of this compound.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Preparation and Application of Endophytic Fungal Elicitor
This protocol describes the preparation of a crude elicitor from an endophytic fungus isolated from A. lancea and its application to cell suspension cultures.[7]
a. Fungal Culture:
-
Isolate an endophytic fungus (e.g., Cunninghamella sp.) from surface-sterilized A. lancea tissues on Potato Dextrose Agar (PDA).
-
Inoculate a 250 mL Erlenmeyer flask containing 80 mL of Potato Dextrose Broth (PDB) with a mycelial plug from a 7-day-old culture.
-
Incubate the flask on a rotary shaker at 150 rpm and 28°C for 5 days.
b. Elicitor Preparation:
-
Harvest the fungal mycelia by filtration.
-
Grind the mycelia using a sterile mortar and pestle.
-
Resuspend the ground mycelia in distilled water (e.g., 1:10 w/v).
-
Autoclave the fungal suspension at 121°C for 20 minutes. This autoclaved suspension serves as the crude elicitor.
c. Elicitor Treatment of A. lancea Cell Suspension Cultures:
-
Establish a cell suspension culture of A. lancea in a suitable medium (e.g., Murashige and Skoog medium supplemented with growth regulators).
-
To a 14-day-old cell culture, add the prepared fungal elicitor to achieve the desired final concentration (e.g., 30 mg/L carbohydrate equivalents).
-
Incubate the treated cultures under the same conditions as the control cultures.
-
Harvest the cells at different time points (e.g., 1, 3, 5, 7, 9, and 11 days) for analysis of this compound content and enzyme activities.
Enzyme Activity Assays
a. Nitric Oxide Synthase (NOS) Activity Assay:
-
NOS activity can be measured using commercially available kits (e.g., from Cayman Chemical or Sigma-Aldrich). These kits typically rely on the conversion of radiolabeled L-arginine to L-citrulline or the colorimetric detection of nitrite, a stable breakdown product of NO.[8][9]
-
General Principle (Colorimetric):
-
Prepare a protein extract from the treated and control plant cells.
-
Incubate the protein extract with a reaction mixture containing L-arginine and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).
-
The NO produced is converted to nitrite.
-
Nitrite is quantified using the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically at ~540 nm.
-
b. Phenylalanine Ammonia-Lyase (PAL) Activity Assay:
-
PAL activity is determined by measuring the formation of trans-cinnamic acid from L-phenylalanine.
-
General Principle:
c. Acetyl-CoA Carboxylase (ACC) Activity Assay:
-
ACC activity can be assayed by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay.
-
General Principle (Spectrophotometric):
-
ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.
-
The ADP produced in this reaction is used in a coupled reaction with pyruvate kinase and lactate dehydrogenase, leading to the oxidation of NADH to NAD+.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the ACC activity.[12]
-
References
- 1. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research and Development of Atractylodes lancea (Thunb) DC. as a Promising Candidate for Cholangiocarcinoma Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis in different organs and tissue-specific metabolite profiling of Atractylodes lancea from four regions by GC-MS and laser microdissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of endophytic fungal elicitors on growth and this compound accumulation of cell suspension cultures of Atractylodes lancea] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. realgenelabs.com [realgenelabs.com]
Atractylodin: A Technical Whitepaper on its Discovery and Early Research Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes lancea, has emerged as a molecule of significant interest in pharmacological research.[1][2] Traditionally used in East Asian medicine for various ailments, recent scientific investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound and consolidates early research findings, with a focus on its anticancer, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to facilitate further research and drug development efforts.
Discovery and Isolation
This compound is a major constituent of Atractylodes lancea, a medicinal plant historically used for treating digestive disorders, inflammatory conditions, and other ailments.[3][4][5] Its isolation is typically achieved through extraction from the plant's rhizomes, followed by purification techniques.
General Isolation Protocol
A general protocol for the isolation of this compound from Atractylodes lancea rhizomes can be summarized as follows:
-
Extraction: The dried rhizomes are powdered and extracted with a solvent such as ethanol or methanol.[5]
-
Purification: The crude extract is then subjected to various chromatographic techniques to isolate this compound. This may involve column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The chemical structure of the purified compound is confirmed using spectroscopic methods, including mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.[6]
Early Research Findings: Pharmacological Activities
Early research on this compound has revealed a range of pharmacological activities, primarily focusing on its potential as an anticancer, anti-inflammatory, and metabolic-modulating agent.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, particularly cholangiocarcinoma (CCA) and lung cancer.[7][8][9] Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion.[7][8]
Signaling Pathways Implicated in Anticancer Activity:
-
PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and autophagy.[7] Inhibition of this pathway leads to reduced cell proliferation and induction of autophagy in cancer cells.[7]
-
p38 MAPK Pathway: this compound also modulates the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, apoptosis, and autophagy.[7]
-
Notch Signaling Pathway: Studies have indicated that this compound can downregulate the Notch signaling pathway, a key regulator of cell fate decisions, proliferation, and apoptosis.[10][11] Specifically, it has been shown to downregulate the expression of the Notch1 receptor.[10][11]
-
ROS-Mediated Signaling: In lung cancer cells, this compound's pro-apoptotic and anti-migration effects are linked to the regulation of reactive oxygen species (ROS)-mediated signaling pathways, including MAPK, STAT3, and NF-κB.[8]
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |
| HuCCT-1 | Cholangiocarcinoma | MTT Assay | IC50 | 29.00 ± 6.44 µg/mL | [10] |
| CL-6 | Cholangiocarcinoma | MTT Assay | IC50 | 220.74 µM | [12] |
| HuCCT-1 | Cholangiocarcinoma | MTT Assay | IC50 | 280.46 µM | [12] |
| A549 | Lung Cancer | CCK-8 Assay | - | Significant inhibition of proliferation | [8] |
Metabolic Regulation
This compound has shown promise in ameliorating metabolic dysfunction-associated steatotic liver disease (MASLD) by activating the AMP-activated protein kinase (AMPK) signaling pathway.[3][13]
Signaling Pathway in Metabolic Regulation:
-
AMPK Pathway: this compound activates AMPK, a key cellular energy sensor.[3][14] This activation leads to the downregulation of lipogenic genes and improvement in glucose intolerance, fatty liver, and obesity in high-fat diet-fed mice.[3]
Quantitative Data on Metabolic Regulation:
| Model | Treatment | Dosage | Effect | Reference |
| High-Fat Diet-Fed Mice | This compound | 5 or 10 mg/kg | Anti-obesity, anti-steatosis, and glucose-lowering effects | [3] |
| HepG2 Cells | This compound | Up to 80 µM | No cytotoxic effects | [3] |
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][15][16][17]
Mechanisms of Anti-inflammatory Action:
-
This compound can suppress the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][16]
-
It has been shown to down-regulate the activation of the NLRP3 inflammasome and TLR4.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in early this compound research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Cell Seeding: Seed cells (e.g., HuCCT-1, OUMS-36T-1) in a 96-well plate at a density of 8,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Add various concentrations of this compound (e.g., 1.95-250 µg/ml) to the wells and incubate for a specified period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.[10]
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in the lysates.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, p-ACC, PI3K, AKT, mTOR).[3][10]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Animal Studies
-
Principle: In vivo studies are conducted in living organisms to evaluate the effects of a substance under more complex physiological conditions.
-
Protocol (Example: MASLD model):
-
Animal Model: Use a suitable animal model, such as mice fed a high-fat diet (HFD) for a specified period (e.g., 8 weeks) to induce MASLD.[3]
-
Treatment: Administer this compound orally at different doses (e.g., 5 or 10 mg/kg) for a defined duration.[3]
-
Monitoring: Monitor parameters such as body weight, food intake, and glucose tolerance.
-
Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver) for biochemical and histological analysis.[3]
-
Analysis: Analyze serum levels of triglycerides, cholesterol, and liver enzymes. Perform histological staining (e.g., H&E and Oil Red O) on liver tissue to assess lipid accumulation.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Produces Antinociceptive Effect through a Long-Lasting TRPA1 Channel Activation | MDPI [mdpi.com]
- 3. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells [ouci.dntb.gov.ua]
- 10. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway [journal.waocp.org]
- 12. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Atractylodin: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes species, has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for the development of viable pharmaceutical formulations and for ensuring the accuracy and reproducibility of preclinical and clinical research. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its evaluation.
Solubility Characteristics
The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This compound is characterized as a poorly water-soluble compound.
Solubility in Common Solvents
Quantitative data on the solubility of this compound in various organic solvents and water is summarized in Table 1. It exhibits good solubility in dimethyl sulfoxide (DMSO) and ethanol, but is practically insoluble in water.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 6 mg/mL[1] | ≥ 32.93 mM[1] | Hygroscopic DMSO can impact solubility; use newly opened solvent.[1] |
| Dimethyl Sulfoxide (DMSO) | 36 mg/mL | 197.56 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| Dimethyl Sulfoxide (DMSO) | ≥18.2mg/mL | - | |
| Dimethylformamide (DMF) | 30 mg/mL | - | |
| Ethanol | 10 mg/mL[2] | - | |
| Ethanol | 9 mg/mL | 49.39 mM | |
| Water | < 0.1 mg/mL (insoluble) | - |
Aqueous Solubility at Different pH Values
The aqueous solubility of this compound is pH-dependent, with slightly higher solubility observed in acidic to neutral pH conditions compared to more alkaline or highly acidic environments. This characteristic is important for predicting its dissolution in different segments of the gastrointestinal tract.
Table 2: Aqueous Solubility of this compound at Various pH Levels
| pH | Solubility (µg/mL) |
| 1.1 | Lowest solubility |
| 1.8 | Lowest solubility |
| 4.5 | Lowest solubility |
| 5.8 | 0.93 |
| 6.1 | 0.87 |
| 6.8 | Lowest solubility |
| 7.4 | Lowest solubility |
Stability Profile
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Limited publicly available data exists on the comprehensive stability of this compound under various stress conditions. However, some information regarding its stability in solution for analytical and short-term experimental purposes has been reported.
Solution Stability
Stock solutions of this compound in DMSO are reported to be stable for a limited period under specific storage conditions.
Table 3: Storage Conditions and Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Protect from light.[1] |
| -20°C | 1 month | Protect from light.[1] |
A study on the pharmacokinetics of this compound in rat plasma indicated that it is stable under the following conditions:
-
Short-term: 8 hours at room temperature.
-
Freeze-thaw cycles: Stable for three consecutive freeze-thaw cycles.
-
Long-term: 10 days at -20°C.
Photostability
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound, based on established pharmaceutical guidelines.
Solubility Determination: Shake-Flask Method
This protocol describes the equilibrium solubility assessment of this compound.
Objective: To determine the thermodynamic solubility of this compound in a specific solvent.
Materials:
-
This compound (pure compound)
-
Selected solvent (e.g., water, phosphate buffer pH 6.8, ethanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated quantitative method for this compound
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The solid phase should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Repeat the sampling at a later time point (e.g., after an additional 24 hours of shaking) to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).
Stability-Indicating Method Development and Forced Degradation Studies
A stability-indicating analytical method is crucial to separate and quantify this compound from its potential degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the method.
Objective: To develop a stability-indicating HPLC method and to investigate the degradation pathways of this compound under various stress conditions.
Part A: Method Development
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with acetonitrile and water is often a good starting point.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Part B: Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and then dilute with 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature or a slightly elevated temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a specified duration. Also, test in solution at a high temperature.
-
Photodegradation: Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but protected from light.
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the this compound peak.
Signaling Pathways and Logical Relationships
While not directly related to solubility and stability, understanding the logical flow of drug development is crucial. The physicochemical characterization of a compound like this compound is an early and essential step that informs subsequent stages.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While its solubility profile in common solvents is reasonably characterized, there is a notable lack of comprehensive stability data, particularly concerning its degradation under various stress conditions as per regulatory guidelines. The provided experimental protocols offer a framework for researchers to systematically evaluate these critical physicochemical properties. Further research into the stability of this compound and the identification of its degradation products is essential for its successful development as a therapeutic agent.
References
Atractylodin: A Comprehensive Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atractylodin, a key bioactive polyacetylene compound derived from the rhizomes of Atractylodes species, has garnered significant scientific interest for its diverse pharmacological activities. This document provides an in-depth technical overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, anticancer, neuroprotective, and metabolic regulatory effects. Detailed summaries of quantitative data, experimental methodologies, and visual representations of the core signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a major constituent of Atractylodes lancea, a plant with a long history of use in traditional medicine for treating gastrointestinal disorders, inflammatory conditions, and other ailments[1][2][3][4]. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a multi-target profile that makes it a promising candidate for further investigation. This guide synthesizes the current understanding of this compound's molecular interactions and therapeutic potential.
Anti-inflammatory and Immunomodulatory Effects
This compound exhibits potent anti-inflammatory properties by targeting key signaling pathways involved in the innate immune response.
Inhibition of NLRP3 Inflammasome and TLR4 Signaling
A primary mechanism of this compound's anti-inflammatory action is the downregulation of the NLRP3 inflammasome and Toll-like receptor 4 (TLR4) signaling pathways[5][6][7][8]. In models of acute lung injury and acute liver failure, this compound has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the secretion of pro-inflammatory cytokines such as IL-1β and IL-6[5][6][8]. It also inhibits TLR4 activation, a critical upstream event in the inflammatory cascade initiated by lipopolysaccharide (LPS)[5][6][8].
dot
Caption: this compound's inhibition of TLR4 and the NLRP3 inflammasome.
Modulation of Microglial Activation
In the central nervous system, this compound has demonstrated the ability to counteract microglial activation[9]. It inhibits the N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of the anti-inflammatory endocannabinoid, palmitoylethanolamide (PEA)[9]. This action, coupled with the suppression of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in activated microglia, highlights its neuroprotective potential[9].
Anticancer Activity
This compound has emerged as a promising candidate in oncology research, with demonstrated activity against various cancer cell types through the modulation of multiple signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in cholangiocarcinoma and breast cancer cells, leading to the induction of autophagy and apoptosis[1][2][3][4][10][11].
dot
Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.
Notch Signaling Pathway
The Notch signaling pathway plays a critical role in cell fate determination and is often dysregulated in cancer. This compound has been found to downregulate the Notch signaling pathway in cholangiocarcinoma cells, with the Notch1 receptor being a particularly promising target[12][13]. This inhibition contributes to the anti-proliferative effects of this compound[12][13].
STAT3 Signaling
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell proliferation, survival, and angiogenesis. This compound has been observed to inhibit the phosphorylation of STAT3, thereby suppressing its activity in cholangiocarcinoma cells[14].
Metabolic Regulation
Recent studies have highlighted the potential of this compound in managing metabolic disorders.
AMPK Activation
This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[15][16]. This activation leads to the downregulation of lipogenic genes and an improvement in high-fat diet-induced obesity, fatty liver, and glucose intolerance[15]. Molecular docking studies suggest a direct binding affinity between this compound and AMPK[15][16].
dot
Caption: this compound's activation of the AMPK signaling pathway.
PPARα Agonism
This compound has been identified as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in fatty acid metabolism[17][18]. This interaction contributes to its anti-inflammatory effects in colitis models[17][18].
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Therapeutic Area | Reference |
| IC50 (NAAA Inhibition) | 2.81 µM | N/A | Anti-inflammatory | [19] |
| IC50 (Cytotoxicity) | 216.8 µM | CL-6 (Cholangiocarcinoma) | Anticancer | [14] |
| IC50 (Cytotoxicity) | 351.2 µM | OUMS (Normal Fibroblast) | N/A | [14] |
| IC50 (Cytotoxicity) | 29.00 ± 6.44 µg/ml | HuCCT-1 (Cholangiocarcinoma) | Anticancer | [12][13] |
| In Vivo Dosage | 40 mg/kg | DSS-induced colitis mouse model | Anti-inflammatory | [17][18] |
| In Vivo Dosage | 5 or 10 mg/kg | High-fat diet-fed mice | Metabolic Regulation | [15] |
| Predicted Binding Energy (AMPK) | -5.41 kcal/mol | Molecular Docking | Metabolic Regulation | [15] |
Detailed Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.[12][13][14]
-
Western Blot Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-STAT3, PI3K, AKT, mTOR, NLRP3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[14]
-
Real-Time PCR (qPCR)
-
Principle: qPCR is used to quantify the expression levels of specific genes.
-
Protocol:
-
Extract total RNA from cells using a TRIzol-based method.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and gene-specific primers for the target genes (e.g., Notch1, JAG1) and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the relative gene expression using the 2-ΔΔCt method.[12][13]
-
In Vivo Acute Lung Injury Model
-
Principle: Intratracheal or intraperitoneal administration of LPS in mice induces a robust inflammatory response in the lungs, mimicking human acute lung injury (ALI).
-
Protocol:
-
Administer this compound (e.g., intraperitoneally) to mice at a specified dose one hour prior to LPS challenge.
-
Induce ALI by intratracheal or intraperitoneal injection of LPS.
-
After a set time (e.g., 6-24 hours), euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total protein concentration, inflammatory cell counts, and cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Process lung tissue for histopathological examination (H&E staining) and myeloperoxidase (MPO) activity assay.[5][6]
-
dot
Caption: Experimental workflow for the in vivo acute lung injury model.
Conclusion and Future Directions
This compound presents a compelling pharmacological profile with multiple potential therapeutic targets across a range of diseases, including inflammatory disorders, cancer, and metabolic conditions. Its ability to modulate key signaling pathways such as NLRP3, TLR4, PI3K/AKT/mTOR, Notch, and AMPK underscores its potential as a lead compound for drug development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) studies are necessary to optimize dosing and delivery.
-
In Vivo Efficacy in a Broader Range of Disease Models: Further validation of its therapeutic effects in more complex animal models is crucial.
-
Target Deconvolution and Binding Studies: Elucidating the direct molecular interactions of this compound with its targets will provide a more precise understanding of its mechanism of action.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this compound and unlock its full therapeutic potential.
References
- 1. This compound: An Alkyne Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worldscientific.com [worldscientific.com]
- 3. worldscientific.com [worldscientific.com]
- 4. This compound: An Alkyne Compound with Anticancer Potential. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound attenuates lipopolysaccharide-induced acute lung injury by inhibiting NLRP3 inflammasome and TLR4 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound ameliorates lipopolysaccharide and d-galactosamine-induced acute liver failure via the suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Atractylodin from Rhizomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodin is a key bioactive polyacetylene compound found in the rhizomes of various Atractylodes species, notably Atractylodes lancea and Atractylodes chinensis. It is recognized for a range of pharmacological activities, making it a compound of significant interest for research and drug development. These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from rhizome plant material.
Data Presentation
The content of this compound can vary significantly depending on the Atractylodes species and the geographical origin of the rhizomes. The following tables summarize quantitative data on this compound content.
Table 1: this compound Content in Different Atractylodes Species and Geographic Locations.
| Species | Geographic Origin | This compound Content (% of Essential Oil) | Reference |
| Atractylodes lancea | Jiangsu, China (Maoshan Chemotype) | High | [1] |
| Atractylodes lancea | Shandong, Shanxi, Hebei, Inner Mongolia (Maoshan Chemotype) | High | [1] |
| Atractylodes lancea | Hubei, Anhui, Shaanxi, West Henan (Hubei Chemotype) | Low | [1] |
| Atractylodes chinensis | - | High content of this compound is characteristic | [2] |
| Atractylodes macrocephala | - | Characterized by the absence or low content of this compound | [2][3] |
Table 2: Comparison of Major Volatile Components in Different Atractylodes lancea Chemotypes.
| Compound | Maoshan Chemotype (e.g., Jiangsu) | Hubei Chemotype (e.g., Hubei) |
| This compound | High | Low |
| Atractylon | High | Low |
| β-eudesmol | Low | High |
| Hinesol | Low | High |
Experimental Protocols
Detailed methodologies for the extraction, purification, and analysis of this compound are provided below.
I. Extraction Protocols
This method is suitable for rapid extraction of this compound for analytical purposes.
-
Sample Preparation: Grind dried Atractylodes rhizomes into a fine powder (60 mesh).
-
Extraction:
-
Weigh approximately 0.5 g of the rhizome powder into a 50 mL centrifuge tube.
-
Add 20 mL of hexane.
-
Perform ultrasonic extraction for 30 minutes at a frequency of 40 kHz.[1]
-
After extraction, allow the mixture to cool to room temperature.
-
-
Filtration and Sample Preparation:
-
Centrifuge the extract at 3000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
This method is suitable for larger-scale extraction for purification purposes.
-
Sample Preparation: Coarsely powder the dried Atractylodes rhizomes.
-
Extraction:
-
Macerate the powdered rhizomes in 95% ethanol for 24 hours.
-
Subsequently, perform percolation with 95% ethanol.
-
-
Concentration: Evaporate the ethanol from the percolate under reduced pressure to obtain a concentrated crude extract.
II. Purification Protocols
This technique is used for the initial fractionation of the crude extract to isolate this compound.
-
Column Packing:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Alternatively, for less soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or gradient manner. A common gradient could be:
-
100% Hexane
-
Hexane:Ethyl Acetate (98:2, v/v)
-
Hexane:Ethyl Acetate (95:5, v/v)
-
Hexane:Ethyl Acetate (90:10, v/v)
-
And so on, increasing the proportion of ethyl acetate.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions rich in this compound for further purification.
-
For obtaining high-purity this compound.
-
Column: A C18 reversed-phase preparative column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Method Development:
-
First, develop an analytical HPLC method to determine the retention time of this compound.
-
Optimize the separation on the analytical scale before scaling up to the preparative column.
-
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and filter through a 0.45 µm filter.
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the retention time of this compound.
-
-
Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.
III. Analytical Methods
For the quantification of this compound in extracts.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 79:21, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 340 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound.
For the identification and quantification of this compound in essential oil fractions.
-
Sample Preparation: Dissolve the essential oil or hexane extract in a suitable solvent like hexane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium.
-
Temperature Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention time with that of a reference standard.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction and purification of this compound.
References
- 1. Authenticating the geographic origins of Atractylodes lancea rhizome chemotypes in China through metabolite marker identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Quantification of Atractylodin using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atractylodin is a major bioactive polyacetylene compound found in the rhizomes of Atractylodes lancea and Atractylodes chinensis, which are commonly used in traditional medicine. Its quantification is crucial for the quality control of herbal materials and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (76:24, v/v)[1][2].
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Atractylodes Rhizome)
-
Grinding: Grind the dried rhizomes of Atractylodes into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of methanol to the flask.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Allow the mixture to stand for a few minutes, then filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Dilution: Depending on the expected concentration of this compound, the filtered extract may need to be diluted with methanol to fall within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, and sensitivity.
Data Presentation
Table 1: Linearity and Range
| Parameter | Value |
| Linearity Range | 0.025 - 5.0 µg/mL[1][2] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
| Low QC | < 2.0% | < 3.0% |
| Medium QC | < 2.0% | < 3.0% |
| High QC | < 2.0% | < 3.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) |
| Low | - | 95 - 105 |
| Medium | - | 95 - 105 |
| High | - | 95 - 105 |
Table 4: Sensitivity
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.01 |
| Limit of Quantification (LOQ) | 0.025[1] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the HPLC-UV system components.
References
Atractylodin In Vitro Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodin, a key bioactive polyacetylene compound isolated from the rhizomes of Atractylodes species, has emerged as a promising candidate in drug discovery.[1][2] Its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, are subjects of intense research.[1][2][3] This document provides detailed application notes and standardized protocols for in vitro cell-based assays to investigate the bioactivity of this compound. The methodologies outlined below are intended to guide researchers in the systematic evaluation of this compound for potential therapeutic applications.
Application Notes
This compound has demonstrated a range of biological effects in various cell lines. Its primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2]
-
Anti-Cancer Activity: this compound exhibits cytotoxic effects against a variety of cancer cell lines, including lung carcinoma, cholangiocarcinoma, and breast cancer.[4][5][6] It has been shown to induce apoptosis and cell cycle arrest, primarily at the G1/M and G2/M phases.[1][4] Key signaling pathways implicated in its anti-cancer effects include the downregulation of Notch, PI3K/AKT/mTOR, and Wnt signaling pathways.[1][2][4]
-
Anti-Inflammatory Activity: this compound demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been shown to suppress the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[7][8][9] Studies have shown its ability to reduce the secretion of cytokines such as TNF-α, IL-6, and IL-1β in cell models of inflammation.[7][10]
-
Neuroprotective Effects: Emerging research suggests that this compound and related compounds from Atractylodes rhizomes possess neuroprotective properties.[11][12][13] These effects are attributed to the inhibition of neuronal apoptosis and the modulation of signaling pathways involved in neuronal survival.[11][14]
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative data for this compound in various in vitro cell-based assays.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Citation(s) |
| CL-6 | Cholangiocarcinoma | MTT | 48 | 41.66 (µg/ml) | [4] |
| HUCC-T1 | Cholangiocarcinoma | MTT | 48 | Not specified | [4] |
| A549 | Lung Carcinoma | CCK-8 | Not specified | Significant Inhibition | [5] |
| NCI-H23 | Lung Carcinoma | CCK-8 | Not specified | Inhibited Proliferation | [6] |
| NCI-H460 | Lung Carcinoma | CCK-8 | Not specified | Inhibited Proliferation | [6] |
| HCC827 | Lung Carcinoma | CCK-8 | Not specified | Inhibited Proliferation | [6] |
| HuCCT-1 | Cholangiocarcinoma | MTT | 72 | Moderate Potency | [15] |
| CL-6 | Cholangiocarcinoma | MTT | Not specified | 216.8 | [16] |
| OUMS (Normal) | Human Embryonic Fibroblast | MTT | Not specified | 351.2 | [16] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Model | Effect | Concentration(s) | Citation(s) |
| HCT116 | TNF-α induced | Inhibited NF-κB p65 phosphorylation | 50 µM | [8][17] |
| RAW 264.7 | LPS-induced | Suppressed NO, PGE2, TNF-α, IL-6 production | Not specified | [7] |
| Macrophages | L. monocytogenes infection | Inhibited cleaved caspase-1, ASC, and IL-1β expression | Not specified | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO, stock solution 10-100 mM)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol provides a general method for analyzing protein expression levels in cells treated with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Notch1, p-AKT, β-catenin, NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway Diagrams
Caption: this compound's anti-cancer signaling pathways.
Caption: this compound's anti-inflammatory mechanism.
Caption: Experimental workflow for this compound bioactivity.
References
- 1. worldscientific.com [worldscientific.com]
- 2. This compound: An Alkyne Compound with Anticancer Potential. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, antioxidant and anti-virulence roles of this compound in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of Atractylodes macrocephalaon polysaccharides in vitro on neuronal apoptosis induced by hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atractylodimers A−D, unprecedented sesquiterpenoid dimers with cage-like skeletons from <i>Atractylodes macrocephala</i> and their neuroprotective activities [cjnmcpu.com]
- 13. Neuroprotective effect of Rhizoma Atractylodis macrocephalae against excitotoxicity-induced apoptosis in cultured cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Role of Atractylenolide-I in an In Vitro and In Vivo Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Atractylodin in In Vivo Animal Models
Introduction
Atractylodin is a primary bioactive polyacetylene compound isolated from the rhizomes of Atractylodes lancea, a plant widely used in traditional East Asian medicine for treating digestive disorders.[1][2] Modern pharmacological research has revealed its diverse therapeutic potential, including anti-inflammatory, metabolic-regulating, and gastroprotective effects.[3][4][5] These properties make this compound a compound of significant interest for drug development. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in various preclinical in vivo animal models to study its efficacy and mechanisms of action.
Application Notes: Therapeutic Areas and Models
This compound has been investigated in several animal models, demonstrating efficacy in a range of pathologies, primarily related to metabolic and gastrointestinal diseases.
Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
This compound has shown significant therapeutic potential in mouse models of MASLD (also referred to as NAFLD), a condition linked to obesity and insulin resistance.[1] In high-fat diet (HFD)-induced obese mice, this compound treatment successfully attenuated weight gain, reduced liver fat accumulation, and improved glucose homeostasis.[1] The primary mechanism identified is the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which in turn downregulates key genes involved in lipid synthesis.[1][5]
Inflammatory Bowel Disease (Colitis)
In the dextran sodium sulfate (DSS)-induced colitis mouse model, a standard for studying Inflammatory Bowel Disease, this compound administration reduced disease symptoms and increased the survival rate.[3][4][6] Its anti-inflammatory effects are attributed to its activity as a peroxisome proliferator-activated receptor alpha (PPARα) agonist.[4][6] This activation leads to the inhibition of the pro-inflammatory NF-κB signaling pathway, reducing the expression of inflammatory cytokines.[4][6]
Gastric Ulcers and Gastritis
The protective effects of Atractylodes, containing this compound, have been confirmed in various rat models of gastric injury. In models of ethanol-induced and acetic acid-induced gastric ulcers, extracts from Atractylodes lancea reduced ulcer area, decreased inflammatory cell infiltration, and mitigated oxidative stress.[7][8][9] The mechanism involves the downregulation of inflammatory mediators like TNF-α, IL-6, and IL-8, partly through the inhibition of the NF-κB pathway.[7][9]
Gastrointestinal Motility and Sepsis
This compound has demonstrated regulatory effects on intestinal motility in rat models of both constipation and diarrhea.[10] It also promotes gastric emptying by acting as an agonist of the ghrelin receptor (GHSR), leading to the phosphorylation of myosin light chain in gastric smooth muscle cells.[11][12] In a mouse model of sepsis-induced acute gastrointestinal injury, this compound was found to protect against mitochondrial dysfunction and inhibit ferroptosis through the SIRT3/PRDX3 pathway.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving this compound and related extracts.
Table 1: this compound in Metabolic and Inflammatory Disease Models
| Disease Model | Species | This compound Dose & Route | Treatment Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| MASLD (HFD-induced) | Mouse | 5, 10 mg/kg (Oral) | 4 weeks | Reduced body weight, serum triglycerides, total cholesterol, and ALT levels; improved glucose tolerance. | [1] |
| NAFLD (HFD-induced) | Mouse | 20, 40, 80 mg/kg (i.g.) | Not Specified | Reduced ALT, AST, ROS, and MDA levels. | [3] |
| Colitis (DSS-induced) | Mouse | 40 mg/kg (i.p.) | 14 days | Reduced colitis symptoms and increased survival rate. | [3][4][6] |
| Sepsis-induced GI Injury | Mouse | Not Specified | Not Specified | Improved mitochondrial function, inhibited apoptosis and ferroptosis. |[5][13] |
Table 2: this compound/Atractylodes in Gastric Injury and Motility Models
| Disease Model | Species | Dose & Route | Treatment Duration | Key Outcomes | Reference(s) |
|---|---|---|---|---|---|
| Gastric Ulcer (Ethanol) | Rat | Atractylone: Not Specified | Not Specified | Mitigated gastric lesions, decreased ulcer area, reduced inflammatory factors (TNF-α, NO), increased SOD, decreased MDA. | [8][14] |
| Gastric Ulcer (Acetic Acid) | Rat | A. lancea extract (ig) | 10 days | Reduced levels of TNF-α, IL-8, IL-6, PGE2. | [9] |
| Gastric Emptying | Mouse | 0.1, 1, 10 mg/kg (Oral) | Single Dose | Increased gastric emptying rate and MLC phosphorylation in the gastric antrum. | [11] |
| Intestinal Dysmotility | Rat | Not Specified | Not Specified | Reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibited iNOS and NF-κB expression. |[15] |
Experimental Protocols
Below are detailed protocols for common animal models used to study the effects of this compound.
Protocol 1: High-Fat Diet (HFD)-Induced MASLD in Mice
Objective: To induce a model of metabolic dysfunction-associated steatotic liver disease to test the therapeutic effects of this compound.
Materials:
-
C57BL/6 mice (male, 6-8 weeks old)
-
Normal Diet (ND) chow (e.g., 10% kcal from fat)
-
High-Fat Diet (HFD) chow (e.g., 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose - CMC)
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice under controlled conditions (23 ± 2°C, 12h light/dark cycle) for one week with free access to standard chow and water.[1]
-
Model Induction: Randomly divide mice into groups (e.g., ND + Vehicle, HFD + Vehicle, HFD + this compound). Feed the respective diets for 12 weeks. The HFD group should exhibit significant weight gain compared to the ND group.[1]
-
Treatment: Beginning at week 8, administer this compound (e.g., 5 or 10 mg/kg) or vehicle orally via gavage, typically five times per week for the final 4 weeks of the study.[1]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Endpoint Analysis:
-
Glucose Tolerance Test: At the end of the treatment period, perform a glucose tolerance test after an overnight fast.
-
Sample Collection: Euthanize mice and collect blood via cardiac puncture for serum analysis (triglycerides, cholesterol, ALT). Harvest liver and white adipose tissue and record their weights.[1]
-
Histology: Fix a portion of the liver in 10% formalin for histological staining (e.g., H&E, Oil Red O) to assess steatosis.
-
Molecular Analysis: Snap-freeze liver tissue in liquid nitrogen for subsequent Western blot or RT-PCR analysis of key proteins and genes in the AMPK and lipogenesis pathways.[1]
-
Protocol 2: DSS-Induced Colitis in Mice
Objective: To induce acute colitis to evaluate the anti-inflammatory properties of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Dextran Sodium Sulfate (DSS, molecular weight 36-50 kDa)
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Intraperitoneal (i.p.) injection syringes
Procedure:
-
Acclimatization: Acclimate mice for at least one week.
-
Model Induction & Treatment:
-
Monitoring:
-
Record body weight daily.
-
Calculate a daily Disease Activity Index (DAI) score based on weight loss, stool consistency, and presence of blood in feces.
-
Monitor survival rate.[4]
-
-
Endpoint Analysis:
-
Sample Collection: At the end of the experiment, euthanize the mice. Measure the length of the colon from the cecum to the anus.
-
Histology: Fix a distal portion of the colon in 10% formalin for H&E staining to assess inflammation, ulceration, and tissue damage.
-
Molecular Analysis: Collect another portion of the colon for analysis of inflammatory markers (e.g., MPO activity) or protein/mRNA expression (e.g., NF-κB, PPARα) via ELISA, Western blot, or RT-PCR.[4][6]
-
Signaling Pathways and Visualizations
This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.
Experimental Workflow
The general workflow for conducting in vivo studies with this compound follows a standard preclinical research pattern, from model induction to multi-level analysis.
Caption: General workflow for in vivo studies using this compound.
AMPK Activation in Metabolic Regulation
In MASLD, this compound activates AMPK, a central regulator of cellular energy homeostasis.[1] Activated AMPK phosphorylates and inhibits downstream targets, including SREBP1c, a key transcription factor for lipogenesis. This leads to decreased fat accumulation in the liver.[1]
Caption: this compound activates AMPK to inhibit lipogenesis in MASLD.
PPARα Agonism and NF-κB Inhibition in Colitis
This compound's anti-inflammatory effect in colitis is mediated through a dual mechanism. It acts as a PPARα agonist while simultaneously inhibiting the TNF-α-induced phosphorylation and activation of NF-κB p65.[4][6] PPARα activation is known to transrepress NF-κB, leading to a reduction in the transcription of pro-inflammatory genes.
Caption: this compound ameliorates colitis via PPARα agonism and NF-κB inhibition.
References
- 1. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Antinociceptive Effect through a Long-Lasting TRPA1 Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Atractylodes Processing Products Protect against Gastric Ulcers in Rats by Influencing the NF-κB-MMP-9/TIMP-1 Regulatory Mechanism and Intestinal Flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. [Comparison of anti-inflammatory activity between crude Atractylodes lancea and their processed products by stir-baking with bran in rat models of gastric ulcer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atractylone Alleviates Ethanol-Induced Gastric Ulcer in Rat with Altered Gut Microbiota and Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Atractylodin: A Promising Natural Compound for Inducing Apoptosis in Cancer Cells
Application Notes & Protocols for Researchers
Introduction: Atractylodin, a naturally occurring furanocoumarin, has garnered significant attention in oncological research for its potential as a cytotoxic agent against various cancer cell lines. Emerging evidence highlights its capacity to induce programmed cell death, or apoptosis, through the modulation of key signaling pathways. These notes provide a comprehensive overview of the mechanisms of action of this compound, its efficacy in different cancer models, and detailed protocols for its investigation in a laboratory setting.
I. Quantitative Data Summary
This compound has demonstrated cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Duration of Treatment | Reference |
| Lung Cancer | A549 | 37.92 ± 1.59 | Not Specified | [1] |
| Lung Cancer | NCI-H23 | 76.88 ± 2.21 | Not Specified | [1] |
| Lung Cancer | NCI-H460 | 63.27 ± 1.48 | Not Specified | [1] |
| Lung Cancer | HCC827 | 61.05 ± 1.66 | Not Specified | [1] |
| Cholangiocarcinoma | HuCCT1 | ~162 (at 72h) | 24, 48, 72 hours | [1] |
| Cholangiocarcinoma | CL-6 | 216.8 | Not Specified | [2] |
| Liver Cancer | Huh7 | 22.36 | 24 hours | [1] |
| Colon Cancer | LS174T | ~80 mg/L (inhibited proliferation by nearly 100%) | Not Specified | [1] |
Note: IC50 values can vary depending on the experimental conditions, including cell density, passage number, and the specific assay used.
II. Molecular Mechanisms and Signaling Pathways
This compound induces apoptosis by targeting several critical signaling pathways involved in cell survival and proliferation.
A. PI3K/Akt/mTOR Pathway
In colon and breast cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[3][4][5] This pathway is crucial for cell growth, proliferation, and survival. This compound's inhibition of this pathway leads to a downstream decrease in the phosphorylation of Akt and mTOR, ultimately promoting apoptosis.[4][5] In colon cancer cells, this compound appears to directly target PI3Kγ.[3]
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.
B. ROS-Mediated MAPK, STAT3, and NF-κB Signaling
In A549 lung cancer cells, this compound induces apoptosis through the generation of reactive oxygen species (ROS).[6] This increase in ROS modulates the MAPK, STAT3, and NF-κB signaling pathways.[6] Specifically, this compound treatment leads to increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK and STAT3.[6] It also inhibits the nuclear translocation of NF-κB p65.[6]
Caption: this compound induces ROS, which modulates downstream pathways to promote apoptosis.
C. Intrinsic Apoptosis Pathway
This compound activates the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the regulation of Bcl-2 family proteins.[6] this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[4][5][6] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, followed by the activation of caspases-9 and -3, and ultimately, apoptosis.[4][5][6]
III. Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cells.
A. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.
C. Western Blot Analysis
This protocol is for detecting the expression levels of apoptosis-related proteins.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-Akt, anti-p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels.
IV. Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the apoptotic effects of this compound.
References
- 1. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces oxidative stress-mediated apoptosis and autophagy in human breast cancer MCF-7 cells through inhibition of the P13K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Atractylodin in the Study of Ghrelin Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodin, a major constituent isolated from the rhizomes of Atractylodes lancea, has emerged as a valuable pharmacological tool for studying the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor. As an agonist of GHSR, this compound mimics the effects of the endogenous ligand ghrelin, playing a significant role in stimulating gastric motility and other physiological processes mediated by this receptor.[1][2] These application notes provide a comprehensive overview of the use of this compound in ghrelin receptor research, including its mechanism of action, key experimental protocols, and relevant data.
Mechanism of Action
This compound acts as an agonist at the ghrelin receptor (GHSR), a G-protein coupled receptor.[1][2] Upon binding, it initiates a signaling cascade that leads to an increase in intracellular calcium levels ([Ca2+]i).[1] This elevation in intracellular calcium is a critical step in the downstream effects of this compound, including the phosphorylation of myosin light chain (MLC) in smooth muscle cells.[1] The phosphorylation of MLC is a key regulatory step in muscle contraction, and in the context of the gastrointestinal tract, it leads to enhanced gastric emptying.[1] The effects of this compound can be blocked by a specific GHSR antagonist, confirming its action is mediated through this receptor.[1]
Data Presentation
| Parameter | Observation | Cell Type / Animal Model | Reference |
| Binding Affinity (Ki or IC50) | Not explicitly reported in the reviewed literature. | - | - |
| Functional Potency (EC50) | Not explicitly reported in the reviewed literature. A concentration of 50 µM was shown to significantly induce MLC phosphorylation. | Human Gastric Smooth Muscle Cells (HGSMCs) | [1] |
| Downstream Signaling | Increase in intracellular Ca2+ | HGSMCs | [1] |
| Phosphorylation of Myosin Light Chain (Ser19) | HGSMCs, Kunming mice | [1] | |
| In Vivo Efficacy | Promotion of gastric emptying | Kunming mice | [1] |
Signaling Pathways and Experimental Workflows
Ghrelin Receptor Signaling Pathway Activated by this compound
Experimental Workflow for Studying this compound's Effect on Gastric Smooth Muscle Cells
Experimental Workflow for In Vivo Gastric Emptying Study
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) Mobilization in Human Gastric Smooth Muscle Cells (HGSMCs)
Objective: To measure the effect of this compound on intracellular calcium levels in HGSMCs.
Materials:
-
Human Gastric Smooth Muscle Cells (HGSMCs)
-
DMEM/F12 medium supplemented with 10% FBS
-
Fluo-4 AM calcium indicator dye
-
This compound (stock solution in DMSO)
-
(D-Lys3)-GHRP-6 (GHSR antagonist)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with excitation/emission wavelengths of 488/525 nm
Procedure:
-
Cell Seeding: Seed HGSMCs into 96-well black, clear-bottom plates at a density of 1 x 10^5 cells/well and culture overnight in DMEM/F12 medium with 10% FBS.
-
Dye Loading: Wash the cells once with HBSS. Load the cells with 5 µM Fluo-4 AM in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells three times with HBSS to remove excess dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity for 60 seconds using the fluorescence plate reader.
-
Compound Addition: Add this compound to the wells to achieve the desired final concentration (e.g., 1-100 µM). For antagonist experiments, pre-incubate the cells with (D-Lys3)-GHRP-6 (e.g., 10 µM) for 30 minutes before adding this compound.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity every 5 seconds for at least 5 minutes.
-
Data Analysis: The change in fluorescence intensity (F/F0, where F is the fluorescence at a given time and F0 is the baseline fluorescence) is proportional to the change in intracellular calcium concentration.
Protocol 2: Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation of MLC in HGSMCs or mouse gastric antrum tissue.
Materials:
-
HGSMCs or mouse gastric antrum tissue
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (12%)
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Cells: Treat HGSMCs with this compound for the desired time (e.g., 10 minutes). Wash with ice-cold PBS and lyse the cells with RIPA buffer.
-
Tissue: Homogenize the gastric antrum tissue in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-PAGE gel and perform electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MLC and total MLC (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically at a 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLC signal to the total MLC signal.
Protocol 3: In Vivo Gastric Emptying Assay in Mice
Objective: To evaluate the effect of this compound on the rate of gastric emptying in mice.
Materials:
-
Kunming mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Phenol Red (non-absorbable marker)
-
Liquid meal (e.g., 1.5% methylcellulose with 0.05% Phenol Red)
-
0.1 N NaOH
-
Spectrophotometer
Procedure:
-
Animal Fasting: Fast the mice for 12 hours with free access to water.
-
Compound Administration: Administer this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle control orally to the mice. For antagonist studies, administer the GHSR antagonist intraperitoneally 30 minutes before this compound administration.
-
Liquid Meal Administration: Thirty minutes after drug administration, give each mouse an oral gavage of the Phenol Red-containing liquid meal (e.g., 0.2 mL).
-
Sacrifice and Stomach Collection: After 20 minutes, sacrifice the mice by cervical dislocation. Immediately clamp the pylorus and cardia of the stomach and remove the entire organ.
-
Phenol Red Extraction: Homogenize the stomach in a known volume of 0.1 N NaOH. Allow the homogenate to settle for 1 hour at room temperature.
-
Spectrophotometry: Centrifuge the homogenate and measure the absorbance of the supernatant at 560 nm.
-
Calculation of Gastric Emptying:
-
Create a standard curve using known concentrations of Phenol Red.
-
Calculate the amount of Phenol Red remaining in the stomach of each mouse.
-
Gastric emptying (%) = [1 - (Amount of Phenol Red in stomach / Average amount of Phenol Red in stomach of control group sacrificed at time 0)] x 100.
-
Conclusion
This compound serves as a potent and specific agonist for the ghrelin receptor, making it an invaluable tool for investigating the physiological roles of GHSR, particularly in the context of gastrointestinal motility. The protocols outlined in these application notes provide a framework for researchers to study the effects of this compound on ghrelin receptor activation and its downstream consequences, both in vitro and in vivo. Further research is warranted to fully elucidate the quantitative pharmacology of this compound and to explore its potential therapeutic applications.
References
Atractylodin: A Promising Molecule for Investigating Anti-Inflammatory Pathways
Application Notes and Protocols for Researchers
Introduction
Atractylodin, a major bioactive constituent isolated from the rhizome of Atractylodes lancea, has garnered significant attention in the scientific community for its potent anti-inflammatory properties.[1][2] Traditionally used in oriental medicine for gastrointestinal disorders, recent pharmacological studies have elucidated its molecular mechanisms, positioning it as a valuable tool for investigating inflammatory signaling cascades.[3][4][5] These notes provide an overview of this compound's applications in anti-inflammatory research, detailed experimental protocols, and a summary of its effects on key signaling pathways.
This compound has been shown to exert its anti-inflammatory effects by modulating several critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[1][2][6] It effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in various in vitro and in vivo models.[2][5][7] This makes this compound a compelling candidate for studying the intricate mechanisms of inflammation and for the potential development of novel anti-inflammatory therapeutics.
Key Anti-Inflammatory Pathways Modulated by this compound
This compound has been demonstrated to interfere with multiple signaling cascades implicated in the inflammatory response.
1. NF-κB Signaling Pathway:
The NF-κB pathway is a cornerstone of inflammatory signaling. This compound has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB, a crucial step in its activation and subsequent translocation to the nucleus to induce the expression of pro-inflammatory genes.[3][4]
2. MAPK Signaling Pathway:
The MAPK pathway, including ERK, JNK, and p38, plays a pivotal role in cellular responses to external stressors and cytokines. This compound has been observed to suppress the phosphorylation of ERK1/2 and JNK1/2, thereby impeding downstream inflammatory processes.[1] It has also been implicated in inhibiting the MAPK pathway to reduce macrophage activation.[8]
3. JAK-STAT Signaling Pathway:
The JAK-STAT pathway is essential for cytokine signaling. This compound has been found to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway, thereby blocking the downstream effects of pro-inflammatory cytokines like IL-6.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inducer | Parameter Measured | This compound Concentration | Result | Reference |
| HMC-1 | PMA + A23187 | IL-6 Production | IC50: 6.32 μM | Inhibition of IL-6 production | [1] |
| HCT116 | TNF-α (5 ng/mL) | NF-κB p65 Phosphorylation | 50 μM | Significant inhibition | [3][4] |
| RAW264.7 | LPS (100 ng/ml) | IL-1β, IL-6, iNOS mRNA | 10-40 μM | Dose-dependent decrease | [8] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Disease Induction | This compound Dosage | Key Findings | Reference |
| Mice | DSS-induced colitis | 40 mg/kg (intraperitoneal) | Increased survival rate, ameliorated colitis symptoms | [3][9] |
| Mice | DSS-induced colitis | 20 mg/kg | Decreased TNF-α, IL-1β, and IL-6 levels in colon tissue | [8] |
| Rats | Jejunal inflammation | Not specified | Reduced plasma TNF-α, IL-1β, and IL-6; inhibited iNOS and NF-κB expression | [5] |
| Mice | Listeria monocytogenes infection | 60 mg/kg/day (subcutaneous) | Increased survival rate from 10% to 40%; decreased bacterial burden and inflammation | [7][10] |
Experimental Protocols
General Experimental Workflow for In Vitro Studies
Protocol 1: In Vitro Inhibition of NF-κB Activation in HCT116 Cells
-
Cell Culture: Culture HCT116 human colon cancer cells in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment:
-
Western Blot Analysis:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% skim milk or BSA in TBST.
-
Incubate with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 2: In Vivo Evaluation of this compound in a DSS-Induced Colitis Mouse Model
-
Animals: Use male C57BL/6 mice (6-8 weeks old).
-
Induction of Colitis:
-
Administer 2.5% (w/v) dextran sodium sulfate (DSS) in the drinking water ad libitum for a specified period (e.g., 7 days) to induce colitis.[3]
-
-
This compound Treatment:
-
Assessment of Colitis Severity:
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).
-
At the end of the experiment, euthanize the mice and collect the colon.
-
Measure the colon length.
-
Fix a portion of the colon in 10% formalin for histological analysis (H&E staining).
-
Homogenize the remaining colon tissue for cytokine analysis (ELISA) or protein analysis (Western blot).
-
Protocol 3: Measurement of Pro-inflammatory Cytokines by ELISA
-
Sample Preparation:
-
In Vitro: Collect the cell culture supernatant after treatment.
-
In Vivo: Homogenize colon tissue in a suitable lysis buffer and centrifuge to collect the supernatant.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding streptavidin-HRP, and adding substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and laboratory settings. Always adhere to institutional guidelines and safety protocols when conducting research.
References
- 1. This compound Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ameliorative effects of this compound on intestinal inflammation and co-occurring dysmotility in both constipation and diarrhea prominent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory, antioxidant and anti-virulence roles of this compound in attenuating Listeria monocytogenes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Attenuates Dextran Sulfate Sodium-Induced Colitis by Alleviating Gut Microbiota Dysbiosis and Inhibiting Inflammatory Response Through the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Colitis via PPARα Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-inflammatory, antioxidant and anti-virulence roles of this compound in attenuating Listeria monocytogenes infection [frontiersin.org]
Application Notes and Protocols for Atractylodin Dosage Determination in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodin is a naturally occurring polyacetylene compound isolated from the rhizomes of Atractylodes species, which are commonly used in traditional medicine. Preclinical studies have demonstrated its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities. Accurate dosage determination is a critical step in evaluating the efficacy and safety of this compound in animal models. These application notes provide a comprehensive overview of reported dosages, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Data Presentation: this compound Dosages in Animal Studies
The following table summarizes the quantitative data on this compound dosages used in various animal studies. This information is crucial for designing new preclinical trials and for comparing results across different studies.
| Animal Model | Therapeutic Area | Dosage | Administration Route | Duration | Key Findings |
| Mice (DSS-Induced Colitis) | Anti-inflammatory | 40 mg/kg | Intraperitoneal (i.p.) | Daily for 14 days | Reduced colitis symptoms and increased survival rate.[1][2] |
| Mice (NAFLD model) | Metabolic Disease | 20, 40, 80 mg/kg | Gavage (i.g.) | - | Reduced release of ALT, AST, ROS, and MDA.[3] |
| Mice (High-Fat Diet-Induced) | Metabolic Disease | 5, 10 mg/kg | Oral | 5 days/week for 4 weeks | Anti-obesity, anti-steatosis, and glucose-lowering effects.[4][5] |
| Rats | Pharmacokinetics | 40 g/kg (of crude and processed A. rhizoma) | Oral | Single dose | Rapidly distributed but slowly eliminated.[6] |
| Rats (Cholangiocarcinoma model) | Anticancer | 5,000 mg/kg (of formulated A. lancea) | Oral | Daily for 9 months | Cmax of 359.73 ng/mL at 3 hours.[5][7][8] |
| Mice | Nociception | - | Systemic application | - | Inhibited AITC-induced nociceptive responses dose-dependently.[9] |
| Mice | Gastric Emptying | 0.1, 1, 10 mg/kg | Oral | Single dose | Promoted gastric emptying.[10] |
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination) - General Protocol
This protocol outlines a general method for determining the median lethal dose (LD50) of a substance like this compound, adapted from standard acute toxicity testing guidelines.
Objective: To determine the acute oral toxicity (LD50) of this compound in a rodent model (e.g., mice or rats).
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)
-
Healthy, young adult rodents (e.g., Swiss albino mice, 20-25g) of a single sex.
-
Oral gavage needles
-
Syringes
-
Animal cages
-
Weighing balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment. Provide standard pellet diet and water ad libitum.
-
Dose Preparation: Prepare a stock solution or suspension of this compound in the chosen vehicle. A range of doses should be prepared.
-
Grouping and Dosing:
-
Divide the animals into multiple groups (e.g., 5 groups of 6 animals each) and a control group.
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound to each group at geometrically increasing dose levels (e.g., 50, 100, 200, 400, 800 mg/kg). The control group receives only the vehicle.
-
-
Observation:
-
Observe the animals continuously for the first 4 hours after dosing for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).
-
Continue observation daily for 14 days for mortality.
-
-
Data Analysis: Record the number of mortalities in each group. Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).
Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model
This protocol is based on a study investigating the anti-inflammatory effects of this compound.[1][2]
Objective: To evaluate the anti-inflammatory efficacy of this compound in a dextran sodium sulfate (DSS)-induced colitis mouse model.
Materials:
-
This compound
-
Dextran Sodium Sulfate (DSS)
-
Male C57BL/6 mice (8-10 weeks old)
-
Sterile saline
-
Intraperitoneal injection needles and syringes
Procedure:
-
Induction of Colitis: Induce colitis by administering 2.5% (w/v) DSS in the drinking water for a specified period (e.g., 7-14 days).
-
Animal Grouping:
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (e.g., 40 mg/kg)
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal injection.
-
Administer this compound or vehicle daily via intraperitoneal injection for the duration of the DSS treatment.
-
-
Assessment of Colitis:
-
Monitor body weight, stool consistency, and rectal bleeding daily.
-
Calculate the Disease Activity Index (DAI).
-
At the end of the experiment, sacrifice the animals and collect the colon for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Colitis via PPARα Agonism [mdpi.com]
- 3. This compound Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. This compound Ameliorates Colitis via PPARα Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo | MDPI [mdpi.com]
- 10. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Atractylodin: A Key Marker for the Quality Control of Atractylodes Rhizomes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Atractylodes, a genus of perennial herbaceous plants, holds a significant position in traditional medicine, particularly in East Asia. The rhizomes of various Atractylodes species, such as Atractylodes lancea and Atractylodes chinensis (collectively known as "Cangzhu") and Atractylodes macrocephala ("Baizhu"), are widely used for their diverse pharmacological properties, including anti-inflammatory, gastroprotective, and anticancer effects. The quality and therapeutic efficacy of Atractylodes rhizomes are intrinsically linked to their chemical composition. Atractylodin, a naturally occurring polyacetylene, has emerged as a critical chemical marker for the quality control of these medicinal plants. Its content can vary significantly between different species and geographical origins, making its accurate quantification essential for ensuring the authenticity, consistency, and potency of Atractylodes-derived products.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound as a quality control marker.
Pharmacological Significance of this compound
This compound is not merely a passive marker; it is a bioactive compound with a range of pharmacological activities that contribute to the therapeutic effects of Atractylodes rhizomes. Understanding its biological roles underscores the importance of its quantification for quality control.
Anti-inflammatory and Antioxidant Effects: this compound has been shown to exhibit significant anti-inflammatory and antioxidant properties.[5] It can upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the increased production of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6] This mechanism helps protect cells from oxidative stress and inflammation.
Anticancer Activity: Research has demonstrated the anticancer potential of this compound.[1][7] It can induce apoptosis and autophagy in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[1][8] Specifically, this compound has been found to inhibit the phosphorylation of key proteins in this pathway, such as PI3K, Akt, and mTOR, thereby impeding cancer cell growth and survival.[1][8]
Analytical Methodologies for this compound Quantification
Accurate and reliable quantification of this compound is paramount for the quality control of Atractylodes rhizomes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantitative analysis of this compound.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (e.g., 75:25, v/v) or Methanol and Water (e.g., 79:21, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 340 nm |
| Column Temperature | 25°C - 40°C |
| Injection Volume | 10 - 20 µL |
Table 2: HPLC Method Validation Data (Example)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Repeatability (RSD%) | < 3% |
| Recovery (%) | 95 - 105% |
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another effective method for this compound quantification.
Table 3: GC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | HP-1 or DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Nitrogen or Helium |
| Inlet Temperature | 250°C |
| Detector Temperature | 250°C (FID) |
| Oven Temperature Program | Initial temperature of 120-145°C, hold for a period, then ramp up to 240-250°C. |
| Split Ratio | 40:1 or 50:1 |
Table 4: GC Method Validation Data (Example)
| Parameter | Result |
| Linearity (r) | > 0.999 |
| Average Recovery (%) | 97.8% - 99.7% |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC and GC Analysis
This protocol outlines the steps for preparing Atractylodes rhizome samples for subsequent analysis.
Materials:
-
Dried Atractylodes rhizome
-
Grinder or mill
-
Sieve (50-mesh)
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Syringe filters (0.22 µm or 0.45 µm)
-
Methanol or n-Hexane (HPLC or GC grade)
Procedure:
-
Grinding: Grind the dried Atractylodes rhizome into a fine powder using a grinder or mill.
-
Sieving: Pass the powder through a 50-mesh sieve to ensure particle size uniformity.
-
Weighing: Accurately weigh approximately 0.2 g to 1.0 g of the fine powder into a conical flask.
-
Extraction:
-
For HPLC: Add a precise volume (e.g., 50 mL) of methanol to the flask.
-
For GC: Add a precise volume (e.g., 20 mL) of n-hexane to the flask.
-
-
Ultrasonication: Place the flask in an ultrasonic bath and extract for 30-40 minutes at room temperature.
-
Weight Compensation: After ultrasonication, allow the flask to cool to room temperature and compensate for any solvent loss by adding the same solvent to the original weight.
-
Centrifugation: Centrifuge the extract at approximately 3000-12000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into a sample vial.
-
Analysis: The filtered sample is now ready for injection into the HPLC or GC system.
Caption: Workflow for the preparation of Atractylodes samples.
Protocol 2: HPLC Analysis of this compound
Materials:
-
Prepared Atractylodes sample extract
-
This compound reference standard
-
HPLC system with UV detector
-
C18 reversed-phase column
-
Acetonitrile and Water (HPLC grade)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase (e.g., Acetonitrile:Water, 75:25) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the calibration standards and the prepared sample extracts into the HPLC system.
-
Data Acquisition: Record the chromatograms and the peak areas for this compound. The retention time for this compound should be consistent.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
This compound Content in Different Atractylodes Species
The content of this compound is a key differentiator between Atractylodes species. "Cangzhu" (A. lancea and A. chinensis) generally contains significantly higher levels of this compound compared to "Baizhu" (A. macrocephala), where it may be present in very low amounts or even absent. This variation is crucial for the correct identification and quality assessment of the raw materials.
Table 5: this compound Content in Different Atractylodes Species (Illustrative Data)
| Species | Geographical Origin | This compound Content (mg/g) | Reference |
| Atractylodes lancea | Hubei, China | 1.5 - 4.0 | [4][7] |
| Atractylodes chinensis | Hebei, China | 0.8 - 2.5 | [7] |
| Atractylodes macrocephala | Zhejiang, China | < 0.1 or not detected | |
| Wild A. lancea | Various | 0.15% - 0.25% | |
| Cultivated A. lancea | Various | 0.08% - 0.12% |
Signaling Pathway Interactions
The pharmacological effects of this compound are mediated through its interaction with specific cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting the phosphorylation of key components of this pathway, this compound can induce apoptosis and autophagy.[1][8]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2/HO-1 Signaling Pathway
This compound can activate the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response. This compound promotes the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of target genes, leading to the expression of antioxidant enzymes like HO-1.[5][6]
Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.
Conclusion
This compound serves as an indispensable marker for the quality control of Atractylodes rhizomes. Its quantification through reliable analytical methods like HPLC and GC is essential for the authentication of the plant species, ensuring batch-to-batch consistency, and guaranteeing the therapeutic efficacy of Atractylodes-based products. The provided protocols and data offer a comprehensive guide for researchers, scientists, and drug development professionals to implement robust quality control measures for this important medicinal herb. The continued investigation into the pharmacological mechanisms of this compound will further solidify its role as a key quality marker and a potential therapeutic agent.
References
- 1. This compound: An Alkyne Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates lipopolysaccharide and d-galactosamine-induced acute liver failure via the suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective Effects of Atractylodis lancea Rhizoma on Lipopolysaccharide-Induced Acute Lung Injury via TLR4/NF-κB and Keap1/Nrf2 Signaling Pathways In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound alleviates nonalcoholic fatty liver disease by regulating Nrf2-mediated ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Atractylodin solubility for biological assays
Welcome to the technical support center for Atractylodin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in biological assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a natural polyacetylene compound and one of the major bioactive constituents isolated from the rhizomes of Atractylodes lancea.[1][2][3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[4][5] Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O | [6][7][8] |
| Molecular Weight | 182.22 g/mol | [6][7][8] |
| Appearance | Colorless needle crystal / Brown powder | [7][8] |
| Melting Point | 52 °C | [6][7][8] |
| BCS Class | Class II | [4][5] |
Q2: What is the general solubility profile of this compound?
This compound is practically insoluble in water.[1][6] It exhibits low aqueous solubility across a wide pH range (0.08-0.93 µg/ml at pH 1.1-7.4).[4][5] However, it is soluble in several organic solvents, which are essential for preparing stock solutions for biological assays.
Q3: Which organic solvents are recommended for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro assays.[1][6][7] Ethanol and Dimethylformamide (DMF) are also effective solvents.[1][7][8]
Q4: What is the maximum recommended concentration for a DMSO stock solution?
Published data indicates that this compound is soluble in DMSO at concentrations ranging from ≥6 mg/mL to as high as 36 mg/mL.[1][3][6] It is recommended to start by preparing a stock solution in the 10-15 mg/mL range.[7][8]
Q5: How should I prepare this compound for in vivo animal studies?
For oral administration in animal models, this compound can be prepared as a homogeneous suspension.[1][3] A common vehicle is Carboxymethylcellulose sodium (CMC-Na) solution.[1]
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in the chosen organic solvent.
-
Solution 1: Check Solvent Quality. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This can significantly reduce its effectiveness as a solvent.[2][3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.
-
Solution 2: Gentle Warming. Try gently warming the solution in a water bath (37°C). Do not overheat, as this can degrade the compound.
-
Solution 3: Sonication. Use a bath sonicator for 5-10 minutes to aid in the dissolution process by breaking up compound aggregates.
Issue 2: The compound precipitates when I dilute my DMSO stock solution into aqueous culture medium.
-
Problem: This is a common issue for poorly soluble compounds. The final concentration of the organic solvent (like DMSO) in the aqueous medium is too low to keep the compound dissolved.
-
Solution 1: Increase Final DMSO Concentration. Ensure the final concentration of DMSO in your culture medium does not exceed levels toxic to your cells (typically <0.5%, but ideally ≤0.1%). However, a slightly higher but still non-toxic concentration may be required to maintain solubility. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[9]
-
Solution 2: Use a Co-solvent approach. Prepare an intermediate dilution of your DMSO stock in a water-miscible organic solvent like ethanol before the final dilution in the aqueous medium.[10]
-
Solution 3: Use Pluronic F-68 or other surfactants. Surfactants can be used to create stable dispersions of the compound in aqueous media.[11] Prepare a stock solution of the surfactant and add it to your culture medium before adding the this compound stock solution.
-
Solution 4: Serial Dilution. Perform serial dilutions, ensuring rapid and thorough mixing at each step to prevent localized high concentrations that can lead to precipitation.
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Problem: This could be due to incomplete dissolution or precipitation of this compound in the stock solution or final assay medium.
-
Solution 1: Visual Inspection. Before each use, visually inspect your stock solution for any precipitate. If present, try redissolving using the methods in Issue 1.
-
Solution 2: Prepare Fresh Dilutions. Always prepare fresh dilutions of this compound in your culture medium for each experiment from a clear stock solution. Do not store diluted aqueous solutions for long periods.[12]
-
Solution 3: Filter Sterilization. After preparing the final dilution in the culture medium, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to your cells.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that values can vary slightly between different suppliers and batches.[1]
| Solvent | Concentration (mg/mL) | Concentration (mM) | Reference(s) |
| Water | < 0.1 (Insoluble) | < 0.55 | [1][3][6] |
| DMSO | ≥ 6 - 36 | ≥ 32.93 - 197.56 | [1][2][3][6][7] |
| Ethanol | 9 - 10 | 49.39 - 54.88 | [1][3][7][8] |
| DMF | 30 | 164.63 | [7][8] |
*Calculated based on a molecular weight of 182.22 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock solution for long-term storage and subsequent dilutions.
-
Materials:
-
This compound powder (MW: 182.22 g/mol )
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 1.82 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of anhydrous DMSO to the vial.
-
Vortex thoroughly for 2-3 minutes until the powder is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The solution is stable for at least one month at -20°C and six months at -80°C.[2]
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Objective: To dilute the primary DMSO stock solution into cell culture medium for treating cells.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile polypropylene tubes
-
-
Procedure (Example for a final concentration of 10 µM):
-
Thaw a vial of the 10 mM this compound stock solution.
-
Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile culture medium. Mix immediately and thoroughly by pipetting.
-
Prepare the final working solution by adding 10 µL of the 1 mM intermediate dilution to 990 µL of culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Vortex the final working solution gently.
-
Add the desired volume of the working solution to your cell cultures.
-
Important: Prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) to treat control cells.
-
Visualization of this compound-Related Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer and metabolic diseases.
Caption: this compound inhibits cholangiocarcinoma cell proliferation by downregulating the PI3K and Notch1 signaling pathways.[13]
Caption: this compound activates the AMPK signaling pathway, leading to the inhibition of hepatic lipogenesis.[14][15]
Caption: this compound inhibits the production of the pro-inflammatory cytokine IL-6 by blocking NPM-ALK and MAPK activation.[3][16]
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [chembk.com]
- 7. This compound | 55290-63-6 [chemicalbook.com]
- 8. This compound CAS#: 55290-63-6 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. ijpbr.in [ijpbr.in]
- 11. ijmsdr.org [ijmsdr.org]
- 12. apexbt.com [apexbt.com]
- 13. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
Atractylodin stability issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of atractylodin in various solvents. All experimental data and protocols are provided to assist in designing and troubleshooting your own experiments.
I. Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound peak during HPLC analysis of a freshly prepared solution. | 1. Incomplete Dissolution: this compound may not have fully dissolved in the chosen solvent. 2. Inappropriate Solvent: The solvent may not be suitable for dissolving this compound.[1] 3. HPLC System Issue: Problems with the injector, column, or detector. | 1. Ensure complete dissolution by vortexing and/or brief sonication. Visually inspect for any particulate matter. 2. Use recommended solvents such as DMSO, ethanol, methanol, chloroform, dichloromethane, or acetone.[1] Avoid using water as this compound is insoluble. 3. Troubleshoot the HPLC system by checking for leaks, ensuring proper mobile phase composition, and running a standard to verify system performance.[2][3][4][5] |
| Decreasing this compound peak area over a short period in prepared solutions. | 1. Degradation due to Solvent: The solvent may be promoting the degradation of this compound. 2. Exposure to Light: this compound, being a polyacetylene with a furan ring, is likely susceptible to photodegradation.[6][7] 3. Exposure to Air (Oxidation): Polyacetylenes are known to be sensitive to oxidation.[6][8][9] | 1. If using DMSO, ensure it is fresh and anhydrous as moisture can affect stability.[10] For aqueous-based assays, prepare fresh dilutions from a stock in an appropriate organic solvent immediately before use. 2. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during handling.[7] 3. Degas solvents before use and consider blanketing the solution with an inert gas (e.g., nitrogen or argon) for long-term storage. |
| Appearance of unexpected peaks in the chromatogram over time. | 1. Formation of Degradation Products: this compound is degrading under the storage or experimental conditions. | 1. This is indicative of instability. Analyze the degradation products using LC-MS to identify their structures and elucidate the degradation pathway. Implement the storage and handling recommendations above to minimize degradation. |
| Inconsistent results between experimental replicates. | 1. Inconsistent Sample Preparation: Variations in dissolution time, temperature, or exposure to light and air. 2. HPLC System Variability: Fluctuations in pump flow rate, column temperature, or detector response.[3][5] | 1. Standardize the sample preparation protocol. Ensure all samples are treated identically. 2. Perform system suitability tests before each run to ensure the HPLC system is performing consistently. Check for and resolve any system-related issues.[2][4] |
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of organic solvents including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is practically insoluble in water. For cell-based assays, DMSO is a common choice for preparing stock solutions.
Q2: What are the optimal storage conditions for this compound solutions?
A2: For maximum stability, it is recommended to store stock solutions of this compound at -20°C or -80°C. When stored in a suitable organic solvent and protected from light, solutions can be stable for several weeks to months. For daily use, aliquots can be stored at 2-8°C for short periods, but it is advisable to prepare fresh dilutions for sensitive experiments. Always protect solutions from light and minimize exposure to air.
Q3: How stable is this compound in different solvents at room temperature?
A3: this compound exhibits varying stability in different solvents at room temperature. The following table summarizes the expected percentage of degradation over a 24-hour period when exposed to ambient light and air.
| Solvent | Expected Degradation (%) after 24h at 25°C |
| DMSO (anhydrous) | < 5% |
| Ethanol | 5 - 10% |
| Methanol | 5 - 15% |
| Acetonitrile | 10 - 20% |
| Chloroform | > 20% (potential for rapid degradation) |
Note: This data is based on the known instability of polyacetylenes and is intended for guidance. Actual degradation rates should be determined experimentally.
Q4: Is this compound sensitive to pH changes?
A4: Yes, compounds with structures like this compound, containing furan rings and alkyne groups, can be susceptible to degradation under strongly acidic or basic conditions. The polyacetylene chain may be prone to hydration or other acid/base-catalyzed reactions.[11][12][13][14][15] It is recommended to maintain the pH of aqueous-containing solutions near neutral (pH 6-8) for the best stability.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A forced degradation study is the recommended approach to systematically evaluate the stability of this compound.[16] This involves subjecting a solution of the compound to various stress conditions (e.g., acid, base, oxidation, heat, and light) and monitoring the degradation over time using a stability-indicating HPLC method.
III. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Incubate at 60°C for 24, 48, and 72 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in 50:50 acetonitrile/water) in a quartz cuvette to a calibrated light source (e.g., Xenon lamp) for defined periods. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples, and then analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
IV. Data Presentation
The following tables summarize the expected outcomes of a forced degradation study on this compound.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Products (Relative Peak Area %) |
| 0.1 M HCl, 60°C | 2 | 92.3 | DP1 (3.5%), DP2 (4.2%) |
| 8 | 75.1 | DP1 (10.2%), DP2 (14.7%) | |
| 24 | 45.8 | DP1 (22.5%), DP2 (31.7%) | |
| 0.1 M NaOH, 60°C | 2 | 88.5 | DP3 (11.5%) |
| 8 | 60.2 | DP3 (39.8%) | |
| 24 | 25.7 | DP3 (74.3%) | |
| 3% H₂O₂, RT | 2 | 95.4 | DP4 (4.6%) |
| 8 | 85.1 | DP4 (14.9%) | |
| 24 | 65.9 | DP4 (34.1%) | |
| Heat (60°C) | 24 | 98.2 | Minor peaks <1% |
| 72 | 92.5 | DP5 (7.5%) | |
| Photodegradation | 8 | 70.3 | DP6 (15.2%), DP7 (14.5%) |
| 24 | 30.1 | DP6 (35.4%), DP7 (34.5%) |
DP = Degradation Product. This data is illustrative and should be confirmed experimentally.
V. Visualizations
Logical Workflow for Troubleshooting this compound Stability Issues
References
- 1. This compound | CAS:55290-63-6 | Manufacturer ChemFaces [chemfaces.com]
- 2. ijnrd.org [ijnrd.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. Polyacetylene - Wikipedia [en.wikipedia.org]
- 7. [Photobiophysics of furanocoumarins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. selleckchem.com [selleckchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 14. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. onyxipca.com [onyxipca.com]
Atractylodin HPLC Quantification: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the HPLC quantification of Atractylodin. It is designed for researchers, scientists, and drug development professionals to assist in resolving common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound quantification?
A1: A common starting point for this compound analysis is reversed-phase HPLC. A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. The detection wavelength is often set around 340 nm.[1][2]
Q2: How should I prepare my sample for this compound HPLC analysis?
A2: Sample preparation typically involves extraction from the matrix (e.g., plasma, plant material). For plasma samples, protein precipitation with acetonitrile followed by extraction with a solvent like dichloromethane is a common method.[2] For plant materials, ultrasonic-assisted extraction with methanol is frequently used. It is crucial to filter the sample through a 0.22 or 0.45 µm filter before injection to prevent clogging the HPLC system.
Q3: What are the key validation parameters to consider for an this compound HPLC method?
A3: Key validation parameters include specificity, linearity, precision, accuracy, recovery, and stability.[3][4][5] Specificity ensures that the peak for this compound is not interfered with by other components in the sample.[3][4] Linearity is typically established over a concentration range relevant to the expected sample concentrations.[1] Precision and accuracy are assessed at multiple concentration levels.[3] Recovery experiments determine the efficiency of the extraction process.[3][4] Stability studies evaluate the degradation of this compound under various conditions, such as at room temperature, after freeze-thaw cycles, and during long-term storage.[4][5]
Q4: What is the expected stability of this compound in samples?
A4: this compound has been shown to be stable under several conditions. For instance, it has been reported to be stable in plasma for at least 6 hours at room temperature and after three freeze-thaw cycles.[5] Long-term stability has been demonstrated for up to 30 days when stored at -20°C.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC quantification of this compound.
Problem 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[6]
Potential Causes and Solutions:
-
Silanol Interactions: Basic compounds can interact with acidic silanol groups on the column packing material.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute your sample or reduce the injection volume.[7]
-
-
Column Bed Deformation: A void or channel in the column packing can cause peak tailing.
-
Solution: This usually requires replacing the column. Using a guard column can help extend the life of your analytical column.
-
Problem 2: Ghost Peaks
Q: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. What is the source of these peaks and how can I eliminate them?
A: Ghost peaks are extraneous peaks that can originate from the HPLC system, mobile phase, or sample preparation process.[8][9]
Potential Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components are a common source of ghost peaks.[9][10]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared buffers.[10] Degas the mobile phase properly to prevent bubble formation.
-
-
Injector Carryover: Residual sample from a previous injection can be introduced into the current run.[9]
-
Solution: Implement a robust needle wash protocol between injections. Injecting a blank after a high-concentration sample can help confirm and flush out carryover.
-
-
Late Eluting Peaks: A compound from a previous injection may have a very long retention time and appear in a subsequent chromatogram.[9]
-
Solution: Extend the run time of your method to ensure all components have eluted. A gradient elution with a final high-organic wash step can help clean the column after each run.
-
-
System Contamination: Contaminants can leach from various parts of the HPLC system.
Problem 3: Baseline Drift and Noise
Q: My baseline is drifting or is very noisy, making it difficult to integrate the this compound peak accurately. What should I do?
A: Baseline drift and noise can be caused by a variety of factors related to the detector, mobile phase, or column.[13][14]
Potential Causes and Solutions:
-
Detector Issues: An unstable detector lamp or temperature fluctuations in the detector cell can cause baseline drift.
-
Solution: Allow the detector to warm up sufficiently before starting your analysis. Ensure the lab environment has a stable temperature.[13]
-
-
Mobile Phase Inhomogeneity: Inconsistent mixing of mobile phase components or degradation of solvents can lead to a drifting baseline.[15]
-
Solution: Ensure your mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily, especially if using buffers or additives that can degrade.[15]
-
-
Column Contamination or Equilibration: Contaminants slowly eluting from the column can cause the baseline to drift. Insufficient column equilibration can also be a cause.
-
Solution: Flush the column with a strong solvent to remove contaminants. Ensure the column is fully equilibrated with the mobile phase before starting a sequence.
-
-
Pump Malfunction: Inconsistent flow from the pump can cause pressure fluctuations and a noisy baseline.
-
Solution: Check the pump for leaks and ensure the check valves are functioning correctly. Regular pump maintenance is crucial.[13]
-
Problem 4: Loss of Sensitivity
Q: The peak area for my this compound standard seems to be decreasing over time. What could be causing this loss of sensitivity?
A: A gradual loss of sensitivity can be due to issues with the sample, the HPLC system, or the detector.
Potential Causes and Solutions:
-
Sample Degradation: this compound may be degrading in your prepared samples or stock solutions.
-
Solution: Prepare fresh standards and samples regularly. Review the stability data for this compound under your storage conditions.
-
-
Column Contamination: Buildup of contaminants on the column can lead to a decrease in performance and sensitivity.
-
Solution: Use a guard column and ensure adequate sample cleanup. Regularly flush the column with a strong solvent.
-
-
Detector Lamp Aging: The intensity of the UV detector lamp can decrease over time, leading to lower signal and increased noise.[16]
-
Solution: Replace the detector lamp as part of your routine instrument maintenance.
-
-
System Leaks: A small leak in the system can lead to a lower volume of sample reaching the detector.
-
Solution: Carefully inspect the system for any signs of leaks, particularly at fittings.
-
Quantitative Data Summary
Table 1: Reported HPLC Methods for this compound Quantification
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Acetonitrile:Water (76:24, v/v) | Not Specified | Not Specified | 340 | [1] |
| Acetonitrile:Distilled Water (70:30, v/v) | Thermo Hypersil Gold C18 (5 µm) | 1.0 | 340 | [2] |
| Methanol:Water (79:21, v/v) | C18 (4.6 x 250 mm, 5 µm, Thermo Fisher) | 1.0 | 340 | Not Found |
Experimental Protocols
Detailed Methodology for this compound Quantification in Plasma
-
Sample Preparation:
-
To a 1 mL plasma sample, add a suitable internal standard.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Vortex the sample for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Extract the supernatant with dichloromethane.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Thermo Hypersil Gold C18 (5 µm, 4.6 x 250 mm) or equivalent.
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 340 nm.
-
Injection Volume: 20 µL.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in blank plasma.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
-
Visualizations
Caption: General troubleshooting workflow for HPLC analysis.
Caption: Key steps in the this compound HPLC analysis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay for total serum bioactivity of Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and Tissue Distribution Comparisons of this compound after Oral Administration of Crude and Processed Atractylodes Rhizome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. Phase I clinical trial to evaluate the safety and pharmacokinetics of capsule formulation of the standardized extract of Atractylodes lancea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. wyatt.com [wyatt.com]
- 9. Ghost Peaks Technical Tip: (BOO!) How to Spot Them & Scare Them Away [phenomenex.com]
- 10. mastelf.com [mastelf.com]
- 11. phenomenex.com [phenomenex.com]
- 12. uhplcs.com [uhplcs.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 15. labtech.tn [labtech.tn]
- 16. Sensitivity Slowly Diminishes in HPLC - HPLC Primer [mtc-usa.com]
Atractylodin Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving Atractylodin.
Section 1: FAQs - this compound Handling and Preparation
Q1: How should I store this compound powder and stock solutions to ensure stability?
A: Proper storage is critical for maintaining the integrity of this compound. For long-term storage, the powder should be kept at -20°C, where it can be stable for up to three years.[1] Once dissolved in a solvent, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles.[1] These aliquots are best stored at -80°C for up to one year or at -20°C for one month.[1][2]
| Format | Storage Temperature | Duration | Citation |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1] |
| In Solvent | -20°C | Up to 1 month | [2] |
Q2: What is the best solvent for dissolving this compound? I'm seeing inconsistent solubility.
A: this compound has very low aqueous solubility.[3] The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][4] It is soluble in DMSO at concentrations up to 36 mg/mL.[1] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[1] For some applications, ethanol can also be used, with a reported solubility of 9 mg/mL.[1] Always ensure the final concentration of the solvent in your experimental medium is low (typically <0.1%) and consistent across all samples, including vehicle controls, to avoid solvent-induced artifacts.
Q3: My this compound solution appears cloudy or shows precipitation after being added to my aqueous cell culture medium. What should I do?
A: This is a common issue due to this compound's low solubility in water.[3] This precipitation can lead to significant variability as the actual concentration of dissolved compound is unknown. To mitigate this:
-
Vortex Thoroughly: Ensure the stock solution is fully dissolved and vortex it before diluting into your aqueous medium.
-
Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the this compound stock can sometimes help maintain solubility.
-
Increase Final Solvent Concentration: If your experimental system allows, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary, but this must be carefully controlled and validated for its effects on the cells.
-
Use a Carrier: For in vivo studies or specific in vitro assays, consider formulating this compound with a carrier or vehicle that enhances solubility.
Q4: What are the key physicochemical properties of this compound I should be aware of?
A: Understanding the basic properties of this compound is essential for experimental design. It is a member of the furan family of compounds.[5]
| Property | Value | Citation |
| Molecular Formula | C₁₃H₁₀O | [1][5] |
| Molecular Weight | 182.22 g/mol | [1][5] |
| Appearance | Colorless needle crystal | [6] |
| Aqueous Solubility | Low (0.08-0.93 µg/ml over pH 1.2-7.4) | [3] |
| Lipophilicity (Log P) | ~3.0-5.0 (moderately lipophilic) | [3] |
Section 2: Troubleshooting Guide - In Vitro Experiments
Q5: My cell viability (e.g., MTT) results with this compound are highly variable between experiments. Why?
A: Variability in cell-based assays can stem from multiple sources.[7][8] Besides the solubility issues mentioned above, consider the following:
| Potential Cause | Troubleshooting Action | Rationale |
| Cell Health & Consistency | Use cells within a consistent, low passage number range. Ensure cell seeding density is uniform across all wells. Only use cells that are in the logarithmic growth phase. | High passage numbers can lead to phenotypic drift. Inconsistent cell numbers at the start of the experiment will lead to variable results.[9] |
| Inconsistent Compound Dose | Ensure this compound is fully dissolved in stock solution before each use. When diluting into media, mix thoroughly but gently to avoid precipitation. | A non-homogenous solution means cells in different wells receive different effective concentrations of the compound. |
| Vehicle (DMSO) Effects | Maintain a consistent, low final concentration of DMSO in all wells, including untreated controls. Run a vehicle-only control group. | DMSO can have cytotoxic effects at higher concentrations, which can confound the results of the compound being tested. |
| Incubation Time | Standardize the incubation time precisely (e.g., 24, 48, 72 hours). | The cytotoxic effects of this compound can be time-dependent, so inconsistent exposure will lead to variable outcomes.[10] |
Q6: I'm not observing the expected anti-inflammatory effect of this compound in my LPS-stimulated macrophage assay. What could be wrong?
A: this compound is known to inhibit pro-inflammatory pathways like TLR4/NF-κB and MAPK.[11] If this effect is not observed:
-
LPS Potency: Ensure your lipopolysaccharide (LPS) stock is potent and properly stored. Prepare fresh dilutions for each experiment. The level of stimulation can vary between LPS batches.
-
Pre-treatment Time: The timing of this compound addition relative to LPS stimulation is critical. A common protocol involves pre-treating the cells with this compound for 1-2 hours before adding LPS.[9] This allows the compound to enter the cells and engage its targets.
-
Cellular Response: Confirm that your macrophage cell line (e.g., RAW 264.7) is responsive to your LPS concentration by measuring a robust induction of nitric oxide (NO) or pro-inflammatory cytokines (e.g., IL-6) in the LPS-only control group.[1][12]
-
Compound Concentration: The inhibitory effect is dose-dependent. You may need to perform a dose-response curve to find the optimal concentration for your specific assay conditions.
Section 3: Appendices
Appendix A: Key Signaling Pathways and Logic Diagrams
Appendix B: Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the required amount of high-purity (>98%) this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 20-40 mM).
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates are visible.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -80°C for long-term use (up to 1 year) or -20°C for short-term use (up to 1 month).[1][2] Avoid repeated freeze-thaw cycles.
Protocol 2: General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and incubate for 24 hours to allow for attachment.[9]
-
Compound Treatment: Thaw an aliquot of this compound stock solution. Prepare serial dilutions in complete culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 3: General Protocol for Griess Assay (Nitric Oxide Measurement)
-
Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.[9]
-
Treatment: Pre-treat the cells with various concentrations of this compound (prepared in culture medium) for 1-2 hours.[9]
-
Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells. Include appropriate controls (untreated, vehicle + LPS, this compound only). Incubate for 24 hours.[9]
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.[9]
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.[9]
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 5-10 minutes.[9]
-
Measurement: Measure the absorbance at 540 nm. Determine the nitrite concentration by comparing the values to a standard curve prepared with sodium nitrite.[9]
Appendix C: Data Tables
Table 5: Example In Vitro IC₅₀ Values for this compound and Related Compounds
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ | Citation |
| This compound | HuCCT-1 | Cholangiocarcinoma | MTT | 72 | 29.00 ± 6.44 µg/ml | [13] |
| Atractylenolide I | MCF-7 | Breast Cancer | MTT | 72 | 172.49 ± 18.32 µM | [9] |
| Atractylenolide I | MDA-MB-231 | Breast Cancer | MTT | 72 | 105.68 ± 10.58 µM | [9] |
| β-eudesmol | HuCCT-1 | Cholangiocarcinoma | MTT | 72 | 16.80 ± 4.41 µg/ml | [13] |
| (Note: IC₅₀ values can vary significantly based on the specific cell line and experimental conditions.) |
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. This compound | C13H10O | CID 5321047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 55290-63-6 [chemicalbook.com]
- 7. omeract.org [omeract.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review [mdpi.com]
- 12. This compound Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Atractylodin Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Atractylodin in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural polyacetylene compound isolated from the rhizomes of Atractylodes species. It is known to possess a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1] this compound has been reported to modulate several signaling pathways, including the Notch and AMPK pathways, and to inhibit enzymes such as cytochrome P450s (CYPs) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[2][3][4]
Q2: Can this compound interfere with my biochemical assay?
Yes, like many small molecules, this compound has the potential to interfere with biochemical assays, leading to false-positive or false-negative results. The potential for interference is dependent on the assay format and detection method.
Q3: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
While this compound is not classically listed as a PAIN, its structure contains features that could potentially lead to assay interference. The polyacetylene chain is a potential site for chemical reactivity under certain assay conditions. A structural analysis using common PAINS filters does not flag this compound as a high-risk compound, but this does not entirely rule out the possibility of it interfering in specific assays. It is always recommended to perform counter-screens to rule out assay interference.
Q4: What are the common mechanisms by which this compound might interfere with my assay?
Potential mechanisms of interference for this compound include:
-
Compound Aggregation: this compound is poorly soluble in water and is typically dissolved in DMSO for in vitro studies.[2][6][7][8] This poor aqueous solubility can lead to the formation of aggregates at higher concentrations, which can non-specifically inhibit enzymes or sequester proteins.
-
Chemical Reactivity: The polyacetylene functional group in this compound could potentially react with nucleophilic residues on proteins, such as cysteine, leading to covalent modification and non-specific inhibition.
Troubleshooting Guides
Issue 1: Unexpected results in a fluorescence-based assay (e.g., increased background or signal quenching).
Symptoms:
-
High background fluorescence in wells containing only this compound and buffer.
-
A decrease in the fluorescence signal of a positive control when this compound is added.
-
Non-linear or erratic dose-response curves.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting fluorescence interference.
Experimental Protocols:
-
To Test for Autofluorescence:
-
Prepare a serial dilution of this compound in the assay buffer in a microplate.
-
Include wells with buffer only as a blank.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
A concentration-dependent increase in fluorescence indicates autofluorescence.
-
-
To Test for Fluorescence Quenching:
-
Prepare a solution of your assay's fluorophore (e.g., the fluorescent product of an enzyme reaction) at a concentration that gives a stable signal.
-
Add a serial dilution of this compound to the fluorophore solution.
-
Measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence suggests quenching.
-
Issue 2: Suspected non-specific inhibition due to compound aggregation.
Symptoms:
-
A steep, non-sigmoidal dose-response curve.
-
High variability between replicate wells.
-
Inhibition is sensitive to enzyme and substrate concentrations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting compound aggregation.
Experimental Protocol:
-
Detergent Test:
-
Prepare your assay buffer with and without a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Run the dose-response experiment for this compound in both buffers.
-
A significant rightward shift in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.
-
Issue 3: Suspected non-specific inhibition due to chemical reactivity.
Symptoms:
-
Inhibition increases with pre-incubation time of this compound with the target protein.
-
The inhibitory effect is not reversible upon dilution.
-
The target protein contains reactive cysteine residues.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting chemical reactivity.
Experimental Protocol:
-
Pre-incubation Time-course:
-
Pre-incubate the target protein with a fixed concentration of this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the assay by adding the substrate.
-
A progressive increase in inhibition with longer pre-incubation times suggests covalent modification.
-
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| Solubility in DMSO | ≥18.2 mg/mL | - | [9] |
| Solubility in Ethanol | 9 mg/mL | - | [6][8] |
| Solubility in Water | Insoluble | - | [6][8] |
| NAAA Inhibition IC50 | 2.81 µM | Enzyme assay | [2] |
| Lipase Inhibition IC50 | 39.12 µM | Enzyme assay | [10] |
| HuCCT-1 Cell Growth Inhibition IC50 | 29.00 ± 6.44 µg/mL | MTT assay | [4] |
| CL-6 Cell Growth Inhibition IC50 | 41.66 ± 2.51 µg/mL | MTT assay | [11] |
Detailed Experimental Protocols
Protocol 1: Fluo-4 AM Calcium Imaging Assay
This protocol is adapted for monitoring intracellular calcium flux in response to this compound.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.2-7.4 (Assay Buffer)
-
Cells of interest cultured in a black, clear-bottom 96-well plate
Procedure:
-
Prepare Dye Loading Solution:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the dye loading solution by diluting the Fluo-4 AM stock to a final concentration of 2-5 µM in Assay Buffer. Add an equal volume of the Pluronic F-127 stock solution to aid in dye dispersion. If using, add Probenecid to a final concentration of 1-2.5 mM to inhibit dye efflux.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with Assay Buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Wash and Compound Addition:
-
Remove the dye loading solution and wash the cells twice with Assay Buffer.
-
Add 100 µL of Assay Buffer to each well.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Use a fluorescence plate reader equipped with an automated injection system to add the this compound solution to the wells while simultaneously recording the fluorescence signal.
-
-
Fluorescence Measurement:
-
Set the plate reader to excite at ~490 nm and measure emission at ~515 nm.
-
Record a baseline fluorescence for 10-20 seconds before adding this compound.
-
Continue recording the fluorescence for 1-3 minutes after compound addition to capture the calcium response.
-
Protocol 2: P450-Glo™ CYP Inhibition Assay
This protocol is a general guide for assessing the inhibitory effect of this compound on cytochrome P450 enzymes using a luminogenic substrate.
Materials:
-
P450-Glo™ Assay Kit (contains luminogenic substrate, reconstitution buffer, and detection reagent)
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2)
-
NADPH regeneration system
-
Potassium phosphate buffer (pH 7.4)
-
White, opaque 96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare the luminogenic substrate and NADPH regeneration system according to the kit manufacturer's instructions.
-
Prepare a serial dilution of this compound in the appropriate buffer. The final DMSO concentration should be kept low (typically ≤ 1%).
-
-
CYP Reaction:
-
In each well of the 96-well plate, combine the recombinant CYP enzyme, potassium phosphate buffer, and the this compound dilution (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the luminogenic substrate and the NADPH regeneration system.
-
Incubate at 37°C for the recommended time (e.g., 10-30 minutes).
-
-
Luminescence Detection:
-
Stop the reaction and initiate the luminescent signal by adding the Luciferin Detection Reagent.
-
Incubate at room temperature for 20 minutes to stabilize the signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound activates the AMPK signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. optibrium.com [optibrium.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. chembk.com [chembk.com]
- 8. This compound产品说明书 [selleck.cn]
- 9. raybiotech.com [raybiotech.com]
- 10. This compound | CAS:55290-63-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refining Atractylodin Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Atractylodin from plant material, primarily from the rhizomes of Atractylodes lancea and Atractylodes chinensis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound?
A1: The main methods for this compound extraction include conventional solvent extraction (e.g., maceration, reflux), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) with CO2. Each method offers distinct advantages and disadvantages concerning yield, extraction time, solvent consumption, and environmental impact.
Q2: Which plant part is the most suitable source for this compound?
A2: The dried rhizome of Atractylodes lancea or Atractylodes chinensis is the primary source of this compound. The concentration of this compound can vary depending on the geographical origin, cultivation conditions, and harvesting time of the plant.
Q3: How does the pre-treatment of plant material affect extraction yield?
A3: Pre-treatment significantly enhances extraction efficiency. For optimal yield, rhizomes should be dried to a moisture content of 5-10% and ground into a fine powder (e.g., 40-60 mesh). This increases the surface area for solvent penetration. Some studies suggest that processing the rhizomes, such as stir-frying with wheat bran, can promote and accelerate the absorption of this compound, although it may decrease the extraction efficiency of other compounds.[1]
Q4: What is the solubility of this compound in common solvents?
A4: this compound is insoluble in water but soluble in organic solvents such as ethanol, methanol, and DMSO. This property is crucial for selecting an appropriate extraction solvent.
Q5: What analytical methods are recommended for quantifying this compound in the extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most widely used and reliable method for the quantitative analysis of this compound. Gas Chromatography (GC) can also be used, particularly for analyzing the volatile components of the essential oil from the rhizome.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of this compound.
Low Extraction Yield
| Possible Cause | Recommended Solution |
| Incomplete Extraction | - Optimize Extraction Time: Ensure the extraction duration is sufficient. For maceration, this could be 24-72 hours. For UAE and MAE, optimize the sonication or irradiation time (e.g., 15-30 minutes).- Increase Solvent-to-Solid Ratio: A higher volume of solvent can enhance the extraction of the target compound. Experiment with ratios from 10:1 to 30:1 (mL of solvent to g of plant material).- Improve Solvent Penetration: Ensure the plant material is finely ground (40-60 mesh). Agitation or stirring during extraction can also improve solvent contact. |
| Inappropriate Solvent Choice | - Solvent Polarity: Use solvents with appropriate polarity. Ethanol (75-95%) and methanol are effective for this compound extraction.- Solvent Purity: Use high-purity, HPLC-grade solvents to avoid interference during analysis and ensure consistent extraction performance. |
| Degradation of this compound | - Control Temperature: this compound can be sensitive to high temperatures. For methods involving heat, such as reflux or MAE, optimize the temperature to maximize extraction without causing degradation. For MAE, lower power settings (e.g., 100-400W) can be effective.[2]- Light Exposure: this compound may be light-sensitive. Protect the extraction mixture and the final extract from direct light. |
| Suboptimal Plant Material | - Quality of Raw Material: The concentration of this compound can vary based on the plant's origin, age, and storage conditions. Use high-quality, properly dried rhizomes.- Processing of Raw Material: As mentioned, certain processing methods like stir-frying with wheat bran might alter the chemical profile and impact extraction yields of specific compounds.[1] |
Issues During HPLC Analysis
| Problem | Possible Cause | Recommended Solution |
| No Peaks or Very Small Peaks | - Incorrect Wavelength: The detection wavelength is not set at the absorbance maximum of this compound.- Injection Volume Too Low: The amount of sample injected is insufficient for detection. | - Set Wavelength: Set the UV detector to the absorbance maximum of this compound (around 320-340 nm).- Increase Injection Volume: Increase the injection volume or concentrate the sample before injection. |
| Peak Tailing or Fronting | - Column Overload: Injecting too concentrated a sample.- Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte.- Column Degradation: The stationary phase of the column is deteriorating. | - Dilute Sample: Dilute the sample before injection.- Adjust pH: Adjust the mobile phase pH.- Replace Column: Use a new column with the same specifications. |
| Inconsistent Retention Times | - Fluctuations in Temperature: The column temperature is not stable.- Inconsistent Mobile Phase Composition: The mobile phase is not mixed properly or is evaporating.- Air Bubbles in the Pump: Air bubbles are affecting the flow rate. | - Use a Column Oven: Maintain a constant column temperature using a column oven.- Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.- Purge the Pump: Purge the pump to remove any air bubbles. |
| Ghost Peaks | - Contaminated Syringe or Injector: Carryover from a previous injection.- Impure Solvent or Sample: The solvent or sample contains impurities. | - Clean Injector: Clean the injection port and syringe thoroughly between injections.- Use High-Purity Solvents: Use HPLC-grade solvents and filter all samples and solvents before use. |
Data Presentation
Comparison of this compound Extraction Methods
Note: Direct comparative studies on this compound yield across all methods are limited. The following table is a synthesis of data from various studies on Atractylodes species, which may include total volatile oil or other major components. The efficiency of each method is context-dependent and requires optimization.
| Extraction Method | Typical Solvent | Key Parameters | Reported Yield/Efficiency | Advantages | Disadvantages |
| Ethanol Maceration/Reflux | 75-95% Ethanol | Time: 24-72 h (Maceration), 1-2 h (Reflux)Temperature: Room Temp (Maceration), Boiling Point (Reflux)Solid-to-Solvent Ratio: 1:10 to 1:20 | An ethanol extract of A. lancea was found to contain 11.16% this compound by weight.[3] | Simple, low cost, scalable. | Time-consuming, large solvent volume, potential for thermal degradation with reflux. |
| Ultrasound-Assisted Extraction (UAE) | 75% Ethanol | Time: 15-30 minPower: 100-500 WTemperature: 25-50°CSolid-to-Solvent Ratio: 1:10 to 1:30 | A study on polysaccharides from A. chinensis showed a yield of 13.20% under optimized conditions.[4] UAE can significantly increase the extraction efficiency of bioactive compounds.[2] | Reduced extraction time, lower solvent consumption, improved yield. | Potential for localized heating, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Ethanol/Water mixtures | Time: 5-20 minPower: 100-500 WTemperature: 50-80°CSolid-to-Solvent Ratio: 1:10 to 1:30 | Generally provides higher extraction efficiency and shorter times compared to conventional methods. | Very short extraction time, reduced solvent use, high efficiency. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ (with or without co-solvent like ethanol) | Pressure: 100-350 barTemperature: 40-60°CTime: 30-90 min | Yield is highly dependent on pressure and the use of a co-solvent. Increasing pressure generally enhances yield.[5] | Environmentally friendly ("green" solvent), high selectivity, solvent-free extract. | High initial equipment cost, may require a co-solvent for polar compounds. |
Experimental Protocols
Protocol 1: Ethanol Extraction (Maceration)
-
Preparation of Plant Material: Weigh 10 g of finely powdered (40-60 mesh) dried Atractylodes rhizome.
-
Extraction: Place the powder in a conical flask and add 100 mL of 95% ethanol (1:10 solid-to-solvent ratio).
-
Maceration: Seal the flask and let it stand for 24 hours at room temperature, with occasional shaking.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Re-extraction (Optional): To maximize yield, the residue can be re-extracted with a fresh 50 mL of 95% ethanol for another 24 hours.
-
Concentration: Combine the filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in methanol and analyze by HPLC to determine the this compound concentration.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Weigh 1 g of finely powdered (40-60 mesh) dried Atractylodes rhizome.
-
Solvent Addition: Place the powder in a beaker and add 20 mL of 75% ethanol (1:20 solid-to-solvent ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 20 minutes at a frequency of 40 kHz and a power of 200 W. Maintain the temperature at 40°C.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator.
-
Quantification: Re-dissolve the extract in methanol for HPLC analysis.
Protocol 3: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Weigh 1 g of finely powdered (40-60 mesh) dried Atractylodes rhizome.
-
Solvent Addition: Place the powder into a microwave extraction vessel and add 20 mL of 70% ethanol (1:20 solid-to-solvent ratio).
-
Microwave Extraction: Secure the vessel in a microwave extractor. Set the microwave power to 300 W and the extraction time to 10 minutes.
-
Cooling and Filtration: After extraction, allow the vessel to cool to room temperature before opening. Filter the extract to remove the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator.
-
Quantification: Dilute the concentrated extract with methanol for HPLC analysis.
Protocol 4: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Place 10 g of finely powdered (40-60 mesh) dried Atractylodes rhizome into the extraction vessel of the SFE system.
-
System Setup: Set the extraction temperature to 50°C and the pressure to 300 bar. If using a co-solvent, add ethanol at a flow rate of 5% of the CO₂ flow rate.
-
Extraction: Pump supercritical CO₂ through the extraction vessel for 60 minutes.
-
Collection: The extracted this compound will be separated from the CO₂ in a collection vessel due to the pressure drop.
-
Quantification: Dissolve the collected extract in methanol for subsequent HPLC analysis.
Visualizations
Caption: General experimental workflow for this compound extraction and quantification.
Caption: Logical workflow for troubleshooting low this compound extraction yield.
References
addressing Atractylodin cytotoxicity in normal cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential cytotoxicity of Atractylodin in normal, non-cancerous cell lines during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a natural furan-type polyacetylene compound isolated from the rhizomes of plants such as Atractylodes lancea. It is investigated for a wide range of pharmacological properties, including anti-inflammatory, neuroprotective, and antitumor effects.[1] In cancer research, this compound is noted for its ability to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit the migration and invasion of cancer cells by modulating various signaling pathways.[1][2]
Q2: Does this compound exhibit cytotoxicity in normal, non-cancerous cell lines?
A2: Yes, studies indicate that this compound can exert cytotoxic effects on normal cell lines, but often to a lesser degree than on cancerous cells. This suggests a potential therapeutic window. For instance, one study found that this compound had a higher IC50 value (indicating lower cytotoxicity) in normal human embryonic fibroblasts (OUMS) compared to cholangiocarcinoma cells (CL-6).[3] Another study reported that this compound showed low cytotoxicity in four different normal cell lines (IMR-90, GES-1, THLE-2, and 293T) when compared to its potent effect on A549 lung cancer cells.[2]
Data Presentation: this compound Cytotoxicity (IC50 Values)
| Cell Line | Type | This compound IC50 (µM) | Reference |
| A549 | Human Lung Cancer | 37.92 ± 1.59 | [2] |
| NCI-H23 | Human Lung Cancer | 76.88 ± 2.21 | [2] |
| NCI-H460 | Human Lung Cancer | 63.27 ± 1.48 | [2] |
| HCC827 | Human Lung Cancer | 61.05 ± 1.66 | [2] |
| CL-6 | Cholangiocarcinoma | 216.8 | [3] |
| IMR-90 | Human Normal Lung Fibroblast | Low Cytotoxicity | [2] |
| GES-1 | Human Normal Gastric Epithelium | Low Cytotoxicity | [2] |
| THLE-2 | Human Normal Liver Epithelium | Low Cytotoxicity | [2] |
| 293T | Human Normal Embryonic Kidney | Low Cytotoxicity | [2] |
| OUMS | Human Normal Embryonic Fibroblast | 351.2 | [3] |
Q3: What are the known signaling pathways involved in this compound-induced cytotoxicity?
A3: this compound's cytotoxic effects are mediated by its influence on several key signaling pathways. A primary mechanism involves the induction of intracellular reactive oxygen species (ROS).[2][4] This ROS accumulation acts as an upstream signal that can trigger:
-
Apoptosis: Through the modulation of MAPK, STAT3, and NF-κB signaling pathways.[2][5]
-
Cell Cycle Arrest: Primarily regulated by the AKT signaling pathway.[2]
-
Autophagy: Regulated by pathways including PI3K/AKT/mTOR and p38MAPK.[1][6]
-
Inhibition of Migration/Invasion: Mediated by the Wnt signaling pathway.[1][2]
Caption: this compound-induced ROS signaling pathway.
Troubleshooting Guides
Issue 1: I'm observing unexpectedly high or variable cytotoxicity in my normal cell line controls.
This issue can arise from several factors beyond the inherent activity of this compound. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: My colorimetric cytotoxicity assay (e.g., MTT, XTT) gives inconsistent results or high background signals.
Natural products like this compound can interfere with common colorimetric assays.
-
Problem: Color Interference. If this compound solutions are colored, they can absorb light at the same wavelength as the formazan product, leading to artificially high absorbance and masking true cytotoxicity.
-
Solution: Run "compound-only" controls for each concentration without cells. Subtract the background absorbance of the compound in the media from your experimental wells.[7]
-
-
Problem: Direct Reagent Reduction. Compounds with antioxidant properties can directly reduce tetrazolium salts (like MTT) to formazan, creating a false-positive signal of high cell viability.[7]
-
Solution: Test for this by adding this compound to cell-free media with the assay reagent. If a color change occurs, the compound is interfering. Switch to an assay with a different endpoint, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay (e.g., Resazurin), which may be less susceptible to this type of interference.[7]
-
-
Problem: Precipitation. Poor solubility can cause the compound to precipitate in the culture medium, scattering light and affecting absorbance readings.
-
Solution: Visually inspect wells for precipitates. Improve solubility by using a co-solvent or gentle sonication, ensuring the final solvent concentration is non-toxic to cells.[7]
-
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to ensure they are in the logarithmic growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete culture medium to achieve the final desired concentrations. The final solvent concentration should be consistent across all wells and non-toxic (typically ≤0.5%).
-
Treatment: Remove the old medium and add the diluted this compound solutions to the cells. Include vehicle controls (medium with the highest solvent concentration) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically 570 nm).
-
Calculation: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance from the "medium only" and "compound only" wells.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol allows for the detection of changes in protein expression or phosphorylation states (e.g., p-AKT, p-MAPK) following this compound treatment.
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-AKT, anti-p-AKT, anti-Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin, GAPDH) should always be used to confirm equal protein loading.[3]
References
- 1. worldscientific.com [worldscientific.com]
- 2. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Atractylodin degradation products and their identification
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a compound like atractylodin is crucial for ensuring its quality, safety, and efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in navigating the experimental challenges of identifying this compound's degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a forced degradation study for this compound?
A forced degradation or stress testing study for this compound aims to:
-
Identify potential degradation products that could form under various environmental conditions.[1]
-
Elucidate the degradation pathways of the molecule.[1]
-
Assess the intrinsic stability of this compound.
-
Develop and validate a stability-indicating analytical method that can separate and quantify this compound in the presence of its degradants.[1]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
According to ICH guidelines, forced degradation studies should expose the drug substance to a variety of stress conditions, including:[1][2]
-
Hydrolysis: Across a range of pH values (acidic, neutral, and basic).
-
Oxidation: Using common oxidizing agents like hydrogen peroxide.[1][2]
-
Photolysis: Exposure to UV and visible light.
-
Thermal Stress: High temperatures to assess thermal stability.[1]
Q3: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): For the separation of this compound from its degradation products. A stability-indicating method should be developed to resolve all significant degradants from the parent compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To determine the molecular weights of the degradation products and obtain fragmentation patterns, which are crucial for structural elucidation.[3][4][5][6]
-
High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap): To obtain accurate mass measurements, which help in determining the elemental composition of the degradation products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural confirmation of isolated degradation products.[4][6]
Q4: I am not observing any degradation of this compound under my stress conditions. What should I do?
If no degradation is observed, consider the following troubleshooting steps:
-
Increase the severity of the stress conditions: This can involve increasing the concentration of the acid, base, or oxidizing agent, raising the temperature, or extending the exposure time.[2]
-
Use a co-solvent: If this compound has poor solubility in the stress medium, a co-solvent can be used to increase its solubility and facilitate degradation.[2]
-
Verify your analytical method: Ensure that your analytical method is capable of detecting small changes in the concentration of this compound and separating potential degradants that might be co-eluting with the main peak.
Q5: How much degradation is considered sufficient in a forced degradation study?
The goal is to achieve a balance. The degradation should be significant enough to produce detectable levels of degradation products, but not so extensive that the parent drug is completely consumed, which could lead to secondary degradation. A target degradation of 10-30% is often considered appropriate.
Troubleshooting Guides
Issue 1: Poor resolution between this compound and its degradation products in HPLC.
Possible Causes:
-
Inappropriate column chemistry.
-
Suboptimal mobile phase composition or gradient.
-
Inadequate pH of the mobile phase.
Troubleshooting Steps:
-
Column Selection: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find the one that provides the best selectivity.
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase.
-
Modify the pH of the aqueous portion of the mobile phase, as this can significantly impact the retention and peak shape of ionizable compounds.
-
-
Gradient Adjustment: Optimize the gradient slope and time to improve the separation of closely eluting peaks.
-
Temperature Control: Varying the column temperature can also affect selectivity and resolution.
Issue 2: Difficulty in obtaining a clear mass spectrum for a suspected degradation product.
Possible Causes:
-
Low concentration of the degradant.
-
Ion suppression from the mobile phase or co-eluting compounds.
-
Poor ionization of the degradation product.
Troubleshooting Steps:
-
Concentrate the Sample: If the degradant is present at a very low level, concentrate the sample before LC-MS analysis.
-
Optimize MS Parameters: Adjust the ionization source parameters (e.g., spray voltage, gas flow, temperature) to enhance the signal of the target analyte.
-
Change Ionization Mode: If analyzing in positive ion mode, try negative ion mode, as some compounds ionize more efficiently in one mode over the other.
-
Modify Mobile Phase: Replace or reduce the concentration of mobile phase additives that are known to cause ion suppression (e.g., trifluoroacetic acid). Consider using volatile buffers like ammonium formate or ammonium acetate.
Experimental Protocols
The following tables provide a general framework for conducting forced degradation studies on this compound. The specific conditions may need to be optimized based on the observed stability of the compound.
Table 1: Recommended Stress Conditions for this compound Forced Degradation Studies
| Stress Condition | Reagent and Concentration | Temperature | Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temperature to 80°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temperature to 80°C | Up to 72 hours |
| Neutral Hydrolysis | Water | Room Temperature to 80°C | Up to 72 hours |
| Oxidation | 3% to 30% H₂O₂ | Room Temperature | Up to 72 hours |
| Photolytic | ICH-compliant light source (UV & Vis) | Ambient | As per ICH Q1B |
| Thermal (Solid) | Dry Heat | 60°C to 105°C | Up to 7 days |
| Thermal (Solution) | In a suitable solvent | 60°C to 80°C | Up to 72 hours |
Table 2: Analytical Workflow for Identification of Degradation Products
| Step | Technique | Purpose |
| 1. Method Development | HPLC/UHPLC-UV | Develop a stability-indicating method to separate the parent drug from its degradants. |
| 2. Stress Studies | As per Table 1 | Generate degradation products. |
| 3. Peak Purity Analysis | Diode Array Detector (DAD) | Ensure that the parent peak is pure and that degradant peaks are not co-eluting. |
| 4. Molecular Weight Determination | LC-MS | Determine the molecular weight of each degradation product. |
| 5. Fragmentation Analysis | LC-MS/MS | Obtain fragmentation patterns to aid in structural elucidation. |
| 6. Accurate Mass Measurement | HRMS (e.g., Q-TOF, Orbitrap) | Determine the elemental composition of the degradants. |
| 7. Isolation | Preparative HPLC | Isolate sufficient quantities of major degradation products for further analysis. |
| 8. Structure Confirmation | NMR (¹H, ¹³C, 2D) | Confirm the chemical structure of the isolated degradation products. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical flow for the identification of a degradation product.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 4. Application of the UHPLC method for separation and characterization of major photolytic degradation products of trazodone by LC-MS and NMR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS study on establishment of degradation pathway of glipizide under forced decomposition conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Atractylodin's Anticancer Efficacy: A Comparative Analysis Across Cell Lines
For Immediate Release
Recent investigations into the therapeutic potential of Atractylodin, a natural compound, have revealed significant anticancer effects across various cancer cell lines. This guide provides a comparative overview of its activity, detailing its impact on cell viability, the signaling pathways it modulates, and the experimental frameworks used to validate these findings. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound as a potential anticancer agent.
Comparative Anticancer Activity of this compound
This compound has demonstrated notable cytotoxic and anti-proliferative effects in cholangiocarcinoma (CCA) and non-small cell lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies, providing a quantitative basis for comparison.
| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Additional Notes | Reference |
| HuCCT-1 | Cholangiocarcinoma | 29.00 ± 6.44 | - | This compound demonstrated moderate potency.[1][2][3] | [1][2][3] |
| CL-6 | Cholangiocarcinoma | 41.66 ± 2.51 | 216.8 (212.4-233.8) | Exhibited selective cytotoxicity compared to normal OUMS cells.[4][5] | [4][5] |
| A549 | Non-Small Cell Lung Cancer | - | - | This compound significantly inhibited cell proliferation.[6][7] | [6][7] |
| OUMS-36T-1F | Normal Fibroblast | - | 351.2 (345.7-359.5) | Normal cell line used as a control to determine selectivity.[5] | [5] |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
In cholangiocarcinoma cells , this compound has been shown to downregulate the Notch signaling pathway, a critical regulator of cell development and tumorigenesis.[1][2][3] This is achieved by inhibiting the expression of Notch1 receptor and its upstream molecules, including PI3K and mTOR.[1] Furthermore, this compound has been observed to suppress STAT1/3 phosphorylation and the expression of NF-κB proteins, which are crucial for cancer cell survival and inflammation.[5]
In A549 lung cancer cells , this compound induces apoptosis and inhibits migration by regulating ROS-mediated signaling pathways.[6][7] It promotes the accumulation of reactive oxygen species (ROS), which in turn affects the MAPK, STAT3, and NF-κB signaling pathways, leading to apoptosis.[6] Additionally, this compound-induced ROS accumulation leads to cell cycle arrest at the G2/M phase through the AKT signaling pathway and inhibits cell migration via the Wnt signaling pathway.[6]
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, downregulating Notch1 signaling in CCA.
Caption: this compound induces ROS, triggering multiple pathways leading to apoptosis and inhibiting migration.
Experimental Protocols
The validation of this compound's anticancer effects relies on a series of well-established experimental protocols. Below are the methodologies for the key assays cited in the reviewed literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.[1][2][3][5]
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the number of apoptotic and necrotic cells after treatment with this compound.
-
Methodology:
-
Cells are treated with this compound for a designated time.
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are then resuspended in a binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][7]
-
Cell Cycle Analysis (Flow Cytometry)
-
Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are treated with this compound and then harvested.
-
The cells are washed with PBS and fixed in cold ethanol.
-
After fixation, the cells are washed again and treated with RNase A to remove RNA.
-
Propidium Iodide (PI) is added to stain the cellular DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is then quantified.[6]
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Methodology:
-
Cells are treated with this compound, and total protein is extracted using a lysis buffer.
-
The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Notch1, p-AKT, Caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.[1][2][3][5][6]
-
The following diagram outlines a general experimental workflow for validating the anticancer effects of this compound.
Caption: A typical experimental workflow to assess this compound's anticancer properties in vitro.
References
- 1. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Atractylodin and Other Bioactive Compounds from Atractylodes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of Atractylodin with other prominent bioactive compounds isolated from the genus Atractylodes. The comparative analysis is supported by experimental data, detailed methodologies, and visual representations of key signaling pathways to aid in research and development.
Introduction to Atractylodes Compounds
The rhizomes of Atractylodes species are a rich source of bioactive compounds, primarily sesquiterpenoids and polyacetylenes, which have been extensively studied for their therapeutic potential. Different species of Atractylodes are characterized by distinct phytochemical profiles. Atractylodes lancea and Atractylodes chinensis are notably rich in this compound and β-eudesmol. In contrast, Atractylodes macrocephala is a primary source of atractylon and atractylenolides (I, II, and III). This guide focuses on comparing the anti-inflammatory and anti-cancer activities of these key compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound and other major Atractylodes compounds, providing a quantitative comparison of their anti-inflammatory and anti-cancer activities.
Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HuCCT-1 (Cholangiocarcinoma) | MTT | 29.00 ± 6.44 µg/mL | [1] |
| CL-6 (Cholangiocarcinoma) | MTT | 41.66 ± 2.51 µg/mL | [2] | |
| β-Eudesmol | HuCCT-1 (Cholangiocarcinoma) | MTT | 16.80 ± 4.41 µg/mL | [1] |
| CL-6 (Cholangiocarcinoma) | MTT | 39.33 ± 1.15 µg/mL | [2] | |
| Atractylenolide I | Bladder Cancer Cells | MTT | Induces G2/M arrest | [3] |
| Atractylenolide II | Various Cancer Cells | - | Anti-cancer activities reported | [3] |
| Atractylenolide III | Human Lung Cancer A549 Cells | - | Induces apoptosis | [4] |
Anti-Inflammatory Activity
| Compound | Model System | Target | IC50 Value | Reference |
| This compound | LPS-induced RAW264.7 macrophages | - | Reduces pro-inflammatory cytokines | [3] |
| Atractylon | LPS-induced RAW264.7 macrophages | NO Production | - | [5] |
| TNF-α Production | - | [5] | ||
| Atractylenolide I | LPS-activated peritoneal macrophages | TNF-α Production | 23.1 µM | [1] |
| NO Production | 41.0 µM | [1] | ||
| Atractylenolide III | LPS-activated peritoneal macrophages | TNF-α Production | 56.3 µM | [1] |
| NO Production | >100 µM (45.1% inhibition at 100 µM) | [1] | ||
| Compound 1 from A. macrocephala | LPS-activated RAW 264.7 macrophages | NO Production | 3.7 µM | [2] |
| PGE2 Production | 5.26 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from a study on cholangiocarcinoma cells.[1]
-
Cell Seeding: Seed HuCCT-1 (human cholangiocarcinoma) or CL-6 cells in a 96-well plate at a density of 8,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare stock solutions of this compound, β-eudesmol, and other test compounds in a suitable solvent (e.g., DMSO). Add the compounds to the wells at various concentrations (e.g., 1.95-250 µg/mL). Include a vehicle control (solvent only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for an additional 3.5-4 hours.
-
Formazan Solubilization: Carefully remove the culture medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., CalcuSyn).
Western Blot Analysis for Signaling Pathway Proteins
This is a generalized protocol for analyzing the activation of signaling pathways like NF-κB, PI3K/Akt/mTOR, and JNK.
-
Protein Extraction:
-
Treat cells with the desired compounds for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C. Examples of primary antibodies include:
-
NF-κB Pathway: Phospho-NF-κB p65 (Ser536), IκBα.
-
PI3K/Akt/mTOR Pathway: Phospho-Akt (Ser473), Akt, Phospho-mTOR, mTOR, Phospho-PI3K, PI3K.
-
JNK Pathway: Phospho-JNK, JNK, c-Jun.
-
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and other Atractylodes compounds.
This compound: Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been shown to exert its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and migration.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway.
Atractylon: Inhibition of the NF-κB Signaling Pathway
Atractylon demonstrates anti-inflammatory properties by suppressing the activation of the NF-κB pathway, a key regulator of inflammatory gene expression.
Caption: Atractylon inhibits NF-κB pathway activation.
β-Eudesmol: Induction of Apoptosis via the JNK Pathway
β-Eudesmol induces apoptosis in cancer cells through the activation of the JNK signaling pathway, leading to the activation of the mitochondrial apoptotic cascade.
Caption: β-Eudesmol induces apoptosis via the JNK pathway.
Conclusion
This comparative guide highlights the distinct and overlapping pharmacological profiles of this compound and other major bioactive compounds from Atractylodes. This compound and β-eudesmol, primarily found in A. lancea and A. chinensis, exhibit significant anti-cancer properties, with β-eudesmol showing slightly higher potency in the studied cholangiocarcinoma cell lines. Atractylon and the atractylenolides from A. macrocephala demonstrate notable anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and scientists in the field of natural product-based drug discovery and development. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Compounds from Atractylodes macrocephala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of medicinal components of Atractylodes lancea (Thunb.) DC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Atractylone in the Atractylodes macrocephala Rhizoma Essential Oil and Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Atractylodin vs. β-Eudesmol in Cholangiocarcinoma Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atractylodin and β-eudesmol, two bioactive compounds with demonstrated anti-cancer properties, in the context of cholangiocarcinoma (CCA) research. The following sections present a detailed analysis of their efficacy, mechanisms of action, and the signaling pathways they modulate, supported by quantitative data from various studies.
Comparative Efficacy: Cytotoxicity and Anti-Proliferative Effects
Both this compound and β-eudesmol have been shown to inhibit the growth of cholangiocarcinoma cells in a concentration- and time-dependent manner.[1] Their cytotoxic effects have been evaluated in several CCA cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Reference |
| This compound | HuCCT-1 | 29.00 ± 6.44 | - | 72 | [2][3] |
| HuCCT-1 | - | 280.46 | - | [4] | |
| CL-6 | 41.66 ± 2.51 | 216.8 | 48 | [1][5] | |
| CL-6 | - | 220.74 | - | [4] | |
| β-eudesmol | HuCCT-1 | 16.80 ± 4.41 | - | 72 | [2][3] |
| HuCCT-1 | - | 180 (175.63-185.67) | 24 | [6][7] | |
| HuCCT-1 | - | 157 (149.75-162.35) | 48 | [6][7] | |
| HuCCT-1 | - | 99.90 (92.25-105.65) | 72 | [6][7] | |
| CL-6 | 39.33 ± 1.15 | 166.75 ± 3.69 | 48 | [5][8] | |
| KKU-100 | - | 47.62 ± 9.54 | 24 | [9] | |
| KKU-100 | - | 37.46 ± 12.58 | 48 | [9] |
Table 1: Comparative Cytotoxicity (IC50) of this compound and β-eudesmol in Cholangiocarcinoma Cell Lines.
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
A key mechanism through which both compounds exert their anti-cancer effects is the induction of cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Both this compound and β-eudesmol have been observed to promote cell cycle arrest at the G1 phase in CCA cells.[5] This prevents the cells from progressing to the S phase, thereby inhibiting DNA synthesis and cell proliferation.
-
Apoptosis: The induction of programmed cell death, or apoptosis, is a critical component of their anti-tumor activity. Both compounds have been shown to activate caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[5]
Modulation of Signaling Pathways
This compound and β-eudesmol have been found to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers, including cholangiocarcinoma.
-
This compound: Studies have shown that this compound inhibits the PI3K/AKT/mTOR signaling pathway.[10] This inhibition contributes to the induction of autophagy in CCA cells.[10]
-
β-eudesmol: Similarly, β-eudesmol has been demonstrated to inhibit the phosphorylation of PI3K and AKT in HuCCT1 cells, with a reduction of 0.5 to 0.8-fold.[6][11] Proteomic and metabolomic analyses have also pointed to the PI3K-Akt signaling pathway as a target of β-eudesmol in CL-6 cells.[12]
p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can have both pro-tumorigenic and anti-tumorigenic roles depending on the context.
-
This compound: this compound has been shown to regulate the p38MAPK signaling pathway, contributing to the induction of autophagy in CCA cells.[10]
-
β-eudesmol: In contrast, β-eudesmol has been found to activate p38MAPK activity in HuCCT1 cells by 1.2 to 3.6-fold.[6][11] This activation is suggested to be part of its anti-migration and anti-EMT (Epithelial-Mesenchymal Transition) effects.[6]
Notch Signaling Pathway
The Notch signaling pathway plays a crucial role in cell fate decisions and is often dysregulated in cancer.
-
This compound and β-eudesmol: Both compounds have been found to downregulate the Notch signaling pathway in CCA cells.[2] A significant target within this pathway is the Notch1 receptor, the gene expression of which was significantly downregulated (0.042 to 0.195-fold of control) after treatment with either compound.[2][13]
Anti-Metastatic Effects
The metastatic spread of cancer is a major cause of mortality. Both this compound and β-eudesmol have shown potential in inhibiting the migration and invasion of CCA cells.
-
β-eudesmol: This compound has been shown to significantly reduce CCA cell migration and invasion by 27.3-62.7%.[6][11] This effect is associated with the suppression of the Epithelial-Mesenchymal Transition (EMT), a key process in metastasis. β-eudesmol up-regulates the epithelial marker E-cadherin (3-3.4-fold) while down-regulating the mesenchymal markers vimentin (0.6-0.8-fold) and snail-1 (0.4-0.6-fold).[6][11][14]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the original research articles.
MTT Assay for Cell Viability
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15]
Western Blot Analysis for Protein Expression
References
- 1. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activities and effects of this compound and β-eudesmol on the cell cycle arrest and apoptosis on cholangiocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. β-Eudesmol Inhibits the Migration of Cholangiocarcinoma Cells by Suppressing Epithelial-Mesenchymal Transition via PI3K/AKT and p38MAPK Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory effect of β-eudesmol on cholangiocarcinoma cells and its potential suppressive effect on heme oxygenase-1 production, STAT1/3 activation, and NF-κB downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of β-Eudesmol on NQO1 suppression-enhanced sensitivity of cholangiocarcinoma cells to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. β-Eudesmol Inhibits the Migration of Cholangiocarcinoma Cells by Suppressing Epithelial-Mesenchymal Transition via PI3K/AKT and p38MAPK Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Proteomics and Metabolomics Analysis for Screening the Molecular Targets of Action of β-Eudesmol in Cholangiocarcinoma [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suppression of Cholangiocarcinoma Cell Growth and Proliferation by Atractylodes lancea (Thunb) DC. through ERK-Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Atractylodin Content in Atractylodes Species: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Atractylodin content across different Atractylodes species, plants of significant interest in traditional medicine and modern drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the quantitative variations of this key bioactive compound.
Data Summary: this compound Content in Atractylodes Species
The concentration of this compound, a characteristic polyacetylene compound, exhibits significant variation among different Atractylodes species. Generally, Atractylodes lancea and Atractylodes chinensis are rich in this compound, while Atractylodes macrocephala contains little to no detectable amounts of this compound.[1] The quantitative data compiled from scientific literature is summarized in the table below.
| Species | This compound Content (% of Essential Oil) | Key References |
| Atractylodes lancea | High | [1] |
| Atractylodes chinensis | High | [1] |
| Atractylodes japonica | Variable | [2][3] |
| Atractylodes macrocephala | Low or not detected | [1][3] |
Note: The data presented is compiled from multiple studies. Direct comparison of absolute values should be made with caution, as variations in plant origin, harvesting time, and analytical methodology can influence the results. The percentage content is based on the analysis of the essential oil extracted from the rhizomes.
Experimental Protocols: Quantification of this compound
The quantification of this compound in Atractylodes rhizomes is predominantly achieved through chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound Quantification
This protocol is a representative method synthesized from various studies for the analysis of this compound in the essential oil of Atractylodes rhizomes.
1. Sample Preparation (Essential Oil Extraction):
-
Grinding: Dried rhizomes of the Atractylodes species are pulverized into a fine powder.
-
Hydrodistillation: The powdered rhizome is subjected to hydrodistillation for a specified period (e.g., 4 hours) using a Clevenger-type apparatus to extract the essential oil.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) in the dark until analysis.
2. GC-MS Analysis:
-
Gas Chromatograph: An Agilent 6890 GC or similar, equipped with a mass selective detector.
-
Column: A capillary column suitable for separating volatile compounds, such as a DB-5ms (30 m × 0.25 mm, 0.25 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection Volume: 1 μL of the essential oil (diluted in a suitable solvent like hexane if necessary).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 120°C at a rate of 10°C/min.
-
Ramp 2: Increase to 180°C at a rate of 5°C/min.
-
Ramp 3: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-550.
-
-
Compound Identification: Identification of this compound is based on the comparison of its retention time and mass spectrum with those of a certified reference standard, as well as by matching the mass spectra with libraries such as NIST.
-
Quantification: The percentage content of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For more precise quantification, a calibration curve can be prepared using a certified reference standard of this compound.
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
This protocol is a representative method for the analysis of this compound in extracts of Atractylodes rhizomes.
1. Sample Preparation (Solvent Extraction):
-
Grinding: Dried rhizomes of the Atractylodes species are pulverized into a fine powder.
-
Extraction: The powdered rhizome (e.g., 1.0 g) is extracted with a suitable solvent (e.g., 50 mL of methanol) using ultrasonication for a specified time (e.g., 30 minutes).
-
Filtration: The extract is filtered through a 0.45 μm membrane filter prior to injection into the HPLC system.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 μm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common mobile phase is a gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 μL.
-
Column Temperature: 30°C.
-
Detector Wavelength: this compound can be detected at its UV absorbance maximum, typically around 330 nm.
-
Quantification: A calibration curve is constructed by injecting known concentrations of a certified this compound reference standard. The concentration of this compound in the samples is then determined by comparing its peak area to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comparative analysis of this compound content in Atractylodes species.
Caption: Experimental workflow for this compound analysis.
References
- 1. Atractylodis Rhizoma: A review of its traditional uses, phytochemistry, pharmacology, toxicology and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Species Differentiation and Quality Evaluation for Atractylodes Medicinal Plants by GC/MS Coupled with Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Atractylodin's Bioactivity: A Comparative Cross-Validation with Published Data
An objective guide for researchers, scientists, and drug development professionals on the multifaceted bioactivities of Atractylodin, with a comparative analysis of its performance based on published experimental data.
This compound, a key bioactive compound isolated from the rhizomes of Atractylodes lancea, has garnered significant attention in the scientific community for its diverse pharmacological effects. These activities range from anti-inflammatory and anticancer properties to metabolic regulation. This guide provides a comprehensive cross-validation of this compound's bioactivity by summarizing quantitative data from multiple studies, detailing key experimental protocols, and visualizing the underlying signaling pathways.
Quantitative Bioactivity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines as reported in published literature. The IC50 value is a measure of the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[1]
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| HuCCT-1 | Cholangiocarcinoma | 29.00 ± 6.44 | - | [2][3] |
| CL-6 | Cholangiocarcinoma | - | 220.74 | [4] |
| HuCCT-1 | Cholangiocarcinoma | - | 280.46 | [4] |
| HCT116 | Colon Cancer | - | >100 | [5] |
| A549 | Lung Cancer | - | Not specified | [6] |
Note: Conversion between µg/mL and µM requires the molecular weight of this compound (182.22 g/mol ). Some studies reported values directly in µM.
Experimental Protocols
The bioactivity of this compound has been assessed using a variety of established experimental methodologies. Below are detailed protocols for some of the key experiments cited in the literature.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., HuCCT-1, CL-6, HCT116, A549) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 atmosphere.[4]
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48 hours).[4][5]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[7] The absorbance of the solution is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[7][8] The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of cell viability versus this compound concentration.[3]
2. Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of this compound's action.
-
Protein Extraction: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, p-ACC, Notch1).[3][8]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.
3. Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is used to measure the gene expression levels of specific targets.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from this compound-treated cells and reverse transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is used as a template for PCR amplification with primers specific to the genes of interest (e.g., Notch1, mTOR).[2]
-
Quantification: The amplification of DNA is monitored in real-time using a fluorescent dye. The level of gene expression is quantified relative to a reference gene.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its bioactivity.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for assessing this compound's bioactivity.
Discussion of Bioactivity
Published studies consistently demonstrate the potential of this compound as a therapeutic agent, particularly in the context of cancer. Its bioactivity is mediated through the modulation of several key signaling pathways.
-
PI3K/AKT/mTOR and p38MAPK Pathways: this compound has been shown to induce autophagy and inhibit proliferation in cholangiocarcinoma cells by suppressing the PI3K/AKT/mTOR and p38MAPK signaling pathways.[9] This is achieved through the inhibition of key protein phosphorylation in these cascades.[9]
-
AMPK Pathway: In the context of metabolic diseases, this compound activates the AMPK signaling pathway.[8][10] This activation leads to the downregulation of lipogenic genes and an improvement in conditions like fatty liver and glucose intolerance.[10] Molecular docking studies suggest a direct binding affinity between this compound and AMPK.[10]
-
Notch Signaling Pathway: this compound has been found to inhibit the proliferation of cholangiocarcinoma cells by downregulating the Notch signaling pathway, with the Notch1 receptor being a promising target.[2][3]
-
Other Bioactivities: Beyond these major pathways, this compound has demonstrated anti-inflammatory activity by inhibiting NF-κB phosphorylation and has been investigated for its role in promoting gastric emptying.[5][11] It also exhibits inhibitory effects on certain cytochrome P450 enzymes, suggesting a potential for drug-drug interactions.[12][13]
References
- 1. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 2. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Anticancer Activity of this compound-Loaded Poly(lactic-co-glycolic Acid) Nanoparticles Against Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Atractylodes Lancea and Its Constituent, this compound, Ameliorates Metabolic Dysfunction-Associated Steatotic Liver Disease via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induces Myosin Light Chain Phosphorylation and Promotes Gastric Emptying through Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulatory Effects of this compound and β-Eudesmol on Human Cytochrome P450 Enzymes: Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Atractylodin: A Potential Challenger to Conventional Chemotherapy?
For Immediate Release
[City, State] – Researchers, scientists, and drug development professionals are increasingly turning their attention to natural compounds as potential alternatives or adjuncts to standard chemotherapeutic agents. One such compound, Atractylodin, a key bioactive component of the traditional medicinal plant Atractylodes lancea, is showing promise in preclinical studies. This guide provides a comprehensive comparison of this compound's efficacy against standard chemotherapeutic agents, supported by available experimental data.
In Vitro Efficacy: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting cancer cell growth. While direct comparative studies are still emerging, available data allows for a preliminary assessment of this compound's efficacy relative to established chemotherapeutic drugs.
| Cancer Type | Cell Line | This compound IC50 (µM) | Standard Chemotherapeutic Agent | IC50 (µM) | Citation |
| Cholangiocarcinoma | CL-6 | 216.8 | - | - | [1] |
| Cholangiocarcinoma | HuCCT-1 | 29.00 (µg/mL) | Gemcitabine | < 5 (µg/mL) | [2][3] |
| Lung Cancer | A549 | ~40-80 (µg/mL) | 5-Fluorouracil | Not directly compared | [4] |
| Cholangiocarcinoma | CL-6 | 41.66 (µg/mL) | - | - | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions. The data presented here is for informational purposes.
Mechanisms of Action: How this compound Fights Cancer
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cancer cell cycle.
Induction of Apoptosis:
This compound has been shown to trigger apoptosis in various cancer cell lines, including lung (A549) and cholangiocarcinoma cells.[4][5] This process is characterized by:
-
Activation of Caspases: this compound treatment leads to the activation of key executioner caspases, such as caspase-3/7.[5]
-
Modulation of Apoptotic Proteins: It influences the expression of proteins involved in the apoptotic cascade.
Cell Cycle Arrest:
By interfering with the cell division cycle, this compound can prevent the proliferation of cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest, primarily at the G1 phase, in cholangiocarcinoma cells.[5]
Signaling Pathways Modulated by this compound
This compound's anti-cancer activity is underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.
Caption: this compound inhibits key cancer-promoting signaling pathways.
In Vivo Efficacy: Evidence from Animal Models
Preclinical studies in animal models have provided further evidence of the anti-cancer potential of this compound and its source, Atractylodes lancea extract. In a hamster model of cholangiocarcinoma, treatment with the extract significantly suppressed tumor size and inhibited lung metastasis.[6] Similarly, in a CCA-xenografted nude mouse model, the extract demonstrated significant anti-tumor activity, with high doses leading to a 95% inhibition of lung metastasis, compared to 50% for the standard chemotherapeutic agent 5-fluorouracil (5-FU).[7]
Combination Therapy: A Synergistic Approach
The potential of this compound and related compounds to enhance the efficacy of standard chemotherapies is an area of active investigation. A study on Atractylenolide-I, another compound from Atractylodes, demonstrated that it could sensitize triple-negative breast cancer cells and ovarian cancer cells to paclitaxel.[8][9] This suggests a potential for combination therapies that could lead to lower required doses of cytotoxic drugs, thereby reducing side effects. Bioactive constituents isolated from Atractylodes lancea rhizome have also been shown to exhibit a synergistic effect against cholangiocarcinoma cells.[7]
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of this compound's efficacy.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability.
Caption: Workflow of the MTT assay for determining cell viability.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways and apoptosis.
Caption: Key steps in the Western blot analysis of protein expression.
In Vivo Xenograft Study
This model involves implanting human tumor cells into immunocompromised mice to evaluate the in vivo efficacy of anti-cancer agents.
Caption: General workflow of an in vivo xenograft study.
Conclusion
This compound demonstrates significant anti-cancer potential in preclinical studies, operating through the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways. While direct comparative data with a wide range of standard chemotherapeutic agents is still being gathered, the existing evidence suggests that this compound and its parent extract from Atractylodes lancea warrant further investigation as a potential standalone or combination therapy in oncology. Future clinical trials are needed to validate these promising preclinical findings.
References
- 1. Cytotoxic activity and molecular targets of this compound in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. This compound and β-eudesmol from Atractylodes lancea (Thunb.) DC. Inhibit Cholangiocarcinoma Cell Proliferation by Downregulating the Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis and Inhibits the Migration of A549 Lung Cancer Cells by Regulating ROS-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptotic and Anti-metastatic Effects of Atractylodes lancea (Thunb.) DC. in a Hamster Model of Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive constituents isolated from Atractylodes lancea (Thunb.) DC. rhizome exhibit synergistic effect against cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Atractylenolide-I Sensitizes Triple-Negative Breast Cancer Cells to Paclitaxel by Blocking CTGF Expression and Fibroblast Activation [frontiersin.org]
- 9. Atractylenolide-I Sensitizes Human Ovarian Cancer Cells to Paclitaxel by Blocking Activation of TLR4/MyD88-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Atractylodin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of Atractylodin and its naturally occurring analogs, primarily other bioactive compounds isolated from the genus Atractylodes. The information presented is intended to assist researchers in evaluating the potential of these compounds for further investigation and development as anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its analogs has been evaluated in numerous studies, primarily utilizing in vitro models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Key performance indicators include the inhibition of nitric oxide (NO) production, a key inflammatory mediator, and the reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).
The available quantitative data, specifically the half-maximal inhibitory concentration (IC50) values, are summarized in the table below for direct comparison. It is important to note that experimental conditions can vary between studies, which may influence the absolute IC50 values.
| Compound | Target | Cell Line | IC50 Value (µM) |
| This compound | IL-6 Production | HMC-1 | 6.32[1] |
| Atractylenolide I | NO Production | Peritoneal Macrophages | 41.0[2] |
| TNF-α Production | Peritoneal Macrophages | 23.1[2] | |
| Atractylenolide II | NO Production | RAW 264.7 | 17.73 |
| Atractylenolide III | TNF-α Production | Peritoneal Macrophages | 56.3[2] |
| β-Eudesmol | IL-6 Production | HMC-1 | Not explicitly quantified in µM, but showed inhibitory effects. |
| Atractylone | NO & TNF-α Production | RAW 264.7 | Specific IC50 values not found; however, it has been shown to significantly inhibit NO and TNF-α production.[3] |
Key Observations:
-
Atractylenolide II and Atractylenolide I demonstrate potent inhibition of nitric oxide and TNF-α production, respectively, with IC50 values in the low micromolar range.
-
This compound shows significant inhibitory activity against IL-6 production.[1]
-
While specific IC50 values are not consistently available for all compounds across the same assays, the existing data suggests that these sesquiterpenoids and polyacetylenes from Atractylodes are a promising source of anti-inflammatory compounds.
-
The primary mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.[4]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anti-inflammatory activity of this compound and its analogs.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Atractylenolide I) for a specified period (e.g., 1 hour) before being stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and LPS stimulation for 24 hours, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, wash, and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is employed to detect the expression and phosphorylation status of key proteins in inflammatory signaling pathways, such as NF-κB (p65) and MAPKs (p38, ERK, JNK).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-p65, anti-p38).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway targeted by these compounds and a general workflow for their anti-inflammatory validation.
Experimental workflow for validating anti-inflammatory activity.
Inhibitory action on the NF-κB signaling pathway.
References
- 1. This compound Inhibits Interleukin-6 by Blocking NPM-ALK Activation and MAPKs in HMC-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atractylenolide I and atractylenolide III inhibit Lipopolysaccharide-induced TNF-alpha and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Constitution, Pharmacological Effects and the Underlying Mechanism of Atractylenolides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Atractylodin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds like atractylodin are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a naturally occurring polyacetylene compound.
Important Note: As of this writing, no specific, validated chemical neutralization or degradation protocols for the routine laboratory disposal of this compound are publicly available. The procedures outlined below are based on general best practices for hazardous chemical waste management and information derived from safety data sheets for this compound and related compounds.
This compound Safety and Hazard Profile
This compound is recognized as a hazardous substance, primarily due to its environmental toxicity. It is classified as toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of via standard laboratory drains or general waste streams.
Key Safety and Disposal Information
The following table summarizes the critical safety and disposal parameters for this compound.
| Parameter | Information | Citation |
| GHS Hazard Statement | H411: Toxic to aquatic life with long lasting effects. | |
| GHS Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Primary Disposal Route | Licensed Hazardous Waste Contractor | |
| Environmental Precautions | Do not let the chemical enter drains. Discharge into the environment must be avoided. | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses or goggles, lab coat. | |
| Spill Containment | Absorb with inert material (e.g., vermiculite, dry sand), collect in a sealed container for disposal. |
Step-by-Step Disposal Procedure for this compound Waste
The proper disposal of this compound requires a systematic approach to minimize risk to personnel and the environment. The following steps provide a procedural framework for its disposal. Always consult and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Identify all this compound Waste Streams: This includes:
-
Pure, unused, or expired this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (PPE).
-
Materials used to clean up this compound spills.
-
-
Segregate this compound Waste: Collect all this compound-contaminated waste in a dedicated, properly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed by a qualified safety professional.
Step 2: Waste Collection and Storage
-
Use Appropriate Containers: Collect liquid waste in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a secure cap). Collect solid waste in a clearly marked, sealed bag or container.
-
Label Containers Clearly: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard symbols (e.g., "Hazardous to the Aquatic Environment").
-
-
Store Safely: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from incompatible materials.
Step 3: Arranging for Professional Disposal
-
Contact a Licensed Contractor: The disposal of this compound must be handled by a certified hazardous waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved contractors for this purpose.
-
Provide Necessary Documentation: Be prepared to provide the waste contractor with a detailed inventory of the waste, including the chemical name, quantity, and any other relevant safety information.
-
Schedule a Pickup: Arrange for a scheduled pickup of the hazardous waste in accordance with your institution's policies.
Experimental Protocols
As previously stated, there are no established and validated experimental protocols for the in-laboratory chemical degradation or neutralization of this compound for disposal purposes. Research into the oxidation and biodegradation of furan-containing compounds exists, but these are not suitable for routine waste disposal without specific validation and safety assessment.
Recommendation: It is strongly advised not to attempt any in-lab chemical treatment of this compound waste. The risks associated with incomplete reactions, hazardous byproducts, and potential exposure outweigh the benefits. The safest and most compliant method of disposal is through a professional hazardous waste management service.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
Personal protective equipment for handling Atractylodin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atractylodin. The following procedures are based on available safety data and best practices for handling related chemical compounds.
Hazard Identification and Safety Summary
Key Hazards:
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
-
Potential Skin and Eye Irritant: Handle with care to avoid direct contact.
-
Unknown Toxicological Properties: Due to a lack of extensive data, treat as a potentially toxic substance.
| Property | Value | Source |
| GHS Classification | Aquatic Chronic 2: Toxic to aquatic life with long lasting effects. | PubChem[2] |
| Molecular Formula | C13H10O | PubChem[2] |
| Molar Mass | 182.22 g/mol | PubChem[2] |
| Physical State | Solid | Cayman Chemical[5] |
| Melting Point | 52 °C | ChemBK[6] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table outlines the minimum recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation or absorption. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols. | To prevent inhalation of airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict operational plan is essential to minimize exposure and ensure a safe working environment.
1. Engineering Controls:
-
Work in a well-ventilated laboratory.
-
When weighing or manipulating the solid form in a way that could generate dust, or when working with solutions that could splash, use a chemical fume hood.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid touching your face, eyes, or other exposed skin with gloved hands.
3. Handling Procedures:
-
Handle this compound as a solid to minimize the risk of inhalation.
-
If creating solutions, do so within a fume hood.
-
Avoid contact with skin and eyes.
-
Keep containers tightly closed when not in use.
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations. Do not discharge into drains or the environment.[2][7]
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C13H10O | CID 5321047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
